Demethoxydeacetoxypseudolaric acid B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFEVMIQIJTGZ-XYWPTNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Demethoxydeacetoxypseudolaric acid B discovery and isolation from Pseudolarix kaempferi.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid compound isolated from the golden larch, Pseudolarix kaempferi. While less studied than its counterparts, pseudolaric acids A and B, this compound and its analogs have demonstrated significant biological activities, including potent anti-cancer effects. This document details its discovery, chemical properties, and biological activities, alongside generalized experimental protocols for its isolation. Furthermore, it explores the signaling pathways modulated by the closely related and well-researched Pseudolaric Acid B, offering potential mechanistic insights for this compound.
Introduction
Pseudolarix kaempferi (golden larch), a tree native to China, has a long history in traditional Chinese medicine for treating fungal skin infections. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids and flavonoids. Among these, the pseudolaric acids have garnered significant scientific attention for their potent antifungal, cytotoxic, and anti-angiogenic properties.
This compound, also known by its synonyms Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, and Deacetyldemethylpseudolaric acid B, is a diterpenoid constituent of Pseudolarix kaempferi. While the initial discovery and isolation of this specific compound are not as extensively documented as for pseudolaric acids A and B, its structural relationship to these highly active compounds suggests its potential as a valuable subject for further pharmacological investigation.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in natural product extracts.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 82508-36-9 | Biopurify |
| Molecular Formula | C₂₀H₂₄O₇ | Biopurify |
| Molecular Weight | 376.405 g/mol | Biopurify |
| Synonyms | Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, Deacetyldemethylpseudolaric acid B | Biopurify |
| Botanical Source | Pseudolarix amabilis (Nelson) Rehd. (Pseudolarix kaempferi) | Biopurify |
| Compound Type | Diterpenoid | Biopurify |
Discovery and Isolation from Pseudolarix kaempferi
General Experimental Protocol for Isolation
This protocol outlines a typical workflow for the isolation of diterpenoids from Pseudolarix kaempferi.
3.1.1. Plant Material
The root bark of Pseudolarix kaempferi is collected, dried, and pulverized to a coarse powder.
3.1.2. Extraction
-
The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
3.1.3. Fractionation
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.
3.1.4. Chromatographic Purification
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
3.1.5. Structure Elucidation
The structure of the isolated compound is determined using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.
Below is a conceptual workflow for the isolation and identification process.
Biological Activity
Direct studies on the biological activity of this compound are limited. However, research on its semi-synthesized analog and related pseudolaric acids provides significant insights into its potential therapeutic effects.
Anti-Cancer Activity
A semi-synthesized analog of this compound has demonstrated potent cytotoxic activities against a range of human cancer cell lines. The reported IC₅₀ values are summarized in Table 2.
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a this compound Analog
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HMEC-1 | Microvascular Endothelial | 0.136 |
| HL-60 | Promyelocytic Leukemia | - |
| A-549 | Lung Carcinoma | - |
| MB-MDA-468 | Breast Cancer | - |
| BEL-7402 | Hepatocellular Carcinoma | - |
| HCT116 | Colon Cancer | - |
| HeLa | Cervical Cancer | 1.162 |
| Note: Specific IC₅₀ values for all cell lines were not available in the reviewed literature. |
Antifungal Activity
The root bark of Pseudolarix kaempferi has been traditionally used to treat fungal infections. Pseudolaric Acid B, a closely related compound, exhibits significant antifungal activity. While specific data for this compound is lacking, it is plausible that it contributes to the overall antifungal properties of the plant extract.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, studies on Pseudolaric Acid B (PAB) have identified several key pathways involved in its biological effects. These pathways may also be relevant to the mechanism of action of this compound.
Notch1/Akt Signaling Pathway (Anti-Cancer)
PAB has been shown to inhibit the Notch1/Akt signaling pathway in human hepatoma cells, leading to decreased cell proliferation and induction of apoptosis.[1]
AMPK/JNK/DRP1/Mitochondrial Fission Pathway (Anti-Cancer)
In hepatocellular carcinoma, PAB induces apoptosis by activating the AMPK/JNK/DRP1 signaling cascade, which in turn promotes mitochondrial fission.[2]
p38 MAPK and PPARγ Signaling Pathways (Immunomodulation)
PAB has been found to inhibit T-cell mediated immune responses by modulating the p38 MAPK signaling cascade and activating the PPARγ pathway.[3]
NF-κB/PPARγ Signaling Pathway (Anti-Inflammatory)
In macrophages, PAB has been shown to inhibit the inflammatory response by modulating the NF-κB/PPARγ signaling pathway.[4]
References
- 1. ipd.org.cn [ipd.org.cn]
- 2. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Demethoxydeacetoxypseudolaric acid B, a semi-synthetic derivative of Pseudolaric acid B, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive analysis of its biological activity, focusing on its cytotoxic effects. The information presented is curated from key scientific literature to support further research and development in the field of oncology.
Core Biological Activity: Cytotoxicity
The primary biological activity identified for the this compound analog is its potent cytotoxicity against a range of human cancer cell lines. This activity suggests its potential as an anticancer therapeutic agent.
Quantitative Analysis of Cytotoxic Potency
The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, have been determined for several cell lines. These findings are summarized in the table below, providing a clear comparison of its efficacy across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| HMEC-1 | Microvascular Endothelial | Not explicitly stated, but potent inhibition reported. |
| HL-60 | Promyelocytic Leukemia | 0.136 - 1.162 |
| A-549 | Lung Carcinoma | 0.136 - 1.162 |
| MB-MDA-468 | Breast Cancer | 0.136 - 1.162 |
| BEL-7402 | Hepatocellular Carcinoma | 0.136 - 1.162 |
| HCT116 | Colon Cancer | 0.136 - 1.162 |
| Hela | Cervical Cancer | 0.136 - 1.162 |
Data sourced from a study on the structural modification of Pseudolaric acid B and its analogs.
Experimental Protocols
The following section details the methodologies employed in the key experiments to determine the cytotoxic activity of this compound.
Synthesis of this compound Analog
The this compound analog (referred to as compound 13b in the primary literature) was semi-synthesized from Pseudolaric acid B through efficient chemical routines. This process involves the structural modification of the parent compound to enhance its biological activity.
In Vitro Cytotoxicity Assay
The cytotoxic effects of the this compound analog were evaluated using a panel of human cancer cell lines. A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay, was likely employed to determine cell viability. The general workflow for such an assay is as follows:
Signaling Pathways and Mechanism of Action
While the potent cytotoxic activity of the this compound analog has been established, the specific signaling pathways and the precise mechanism of action have not been detailed in the currently available scientific literature. The parent compound, Pseudolaric acid B, is known to exert its anticancer effects by acting as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that the demethoxydeacetoxy analog shares a similar mechanism. Further research is required to elucidate the exact molecular targets and signaling cascades affected by this specific derivative.
The following diagram illustrates the hypothetical mechanism of action, drawing parallels from the known activity of Pseudolaric acid B.
In Vitro Cytotoxicity of Pseudolaric Acid B on Cancer Cell Lines: A Technical Guide
Disclaimer: Information regarding the in vitro cytotoxicity of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is not available in the reviewed scientific literature. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the closely related and well-studied parent compound, Pseudolaric Acid B (PAB). The structural similarity suggests potential parallels in biological activity, but direct extrapolation of quantitative data and mechanisms should be approached with caution.
Introduction
Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2] It has garnered significant scientific interest for its potent cytotoxic effects against a variety of cancer cell lines.[1][3] This document details the in vitro cytotoxic properties of PAB, summarizing key quantitative data, outlining experimental methodologies, and illustrating the implicated signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Pseudolaric Acid B has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values for PAB in various cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Human Breast Cancer | 3.4 | 36 | [4] |
| MCF-7 | Human Breast Cancer | 1.35 | 48 | [4] |
| HeLa | Human Cervical Cancer | 0.17 - 5.20 | Not Specified | [1] |
| MG-63 | Human Osteosarcoma | Not Specified (Dose-dependent inhibition) | Not Specified | [5] |
| HO-8910 | Human Ovarian Cancer | Not Specified (Dose- and time-dependent) | Not Specified | [6] |
| A2780 | Human Ovarian Cancer | Not Specified (Dose- and time-dependent) | Not Specified | [6] |
Experimental Protocols
The following sections detail the standard methodologies employed to assess the in vitro cytotoxicity of Pseudolaric Acid B.
Cell Culture and Maintenance
Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PAB for specified durations (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with PAB at the desired concentration and time point.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Treat cells with PAB and harvest at different time points.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate the cells to allow for staining of the DNA.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
-
Lyse PAB-treated and untreated cells to extract total proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, caspases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Pseudolaric Acid B exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of several key signaling pathways.
Induction of Apoptosis
PAB has been shown to induce apoptosis in various cancer cell lines.[4][5][6] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][4] The apoptotic cascade initiated by PAB involves the regulation of pro- and anti-apoptotic proteins.
Caption: PAB-induced intrinsic apoptosis pathway.
Studies have indicated that PAB-induced apoptosis is independent of the death receptor pathway.[4] Instead, it primarily proceeds through the intrinsic or mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of initiator caspase-9 and effector caspase-3.[1][6]
Cell Cycle Arrest
PAB has been observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[1][7] This is often a precursor to apoptosis. The mechanism of G2/M arrest involves the upregulation of key cell cycle regulatory proteins.
Caption: PAB-induced G2/M cell cycle arrest pathway.
In MCF-7 breast cancer cells, treatment with PAB leads to the upregulation of p53 and p21.[4] Additionally, Cyclin B1 is upregulated and translocated from the cytoplasm to the nucleus, contributing to mitotic arrest.[4]
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of Pseudolaric Acid B is depicted below.
Caption: General experimental workflow for PAB cytotoxicity studies.
Conclusion
Pseudolaric Acid B demonstrates significant in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of G2/M phase cell cycle arrest. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the anticancer potential of this natural compound. Further investigation into the specific activities of its derivatives, such as this compound, is warranted to explore potential enhancements in efficacy and selectivity.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide on its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxydeacetoxypseudolaric acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its natural origin and biosynthetic pathway. The primary natural source of this compound is the golden larch tree, Pseudolarix amabilis. The biosynthesis is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), which undergoes a complex cyclization followed by a series of oxidative modifications. This document details the known and hypothesized enzymatic steps, presents a putative experimental protocol for its isolation and purification, and organizes available quantitative data for related compounds to serve as a valuable reference for researchers in natural product chemistry, biosynthesis, and drug discovery.
Natural Source
This compound is a secondary metabolite isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] This deciduous coniferous tree is native to China and has been a source of traditional medicine. Various diterpenoids, including other pseudolaric acid analogues, have been identified from different parts of this plant, indicating a rich and diverse secondary metabolism.[3][4]
Biosynthesis of this compound
The biosynthesis of this compound is believed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be divided into two main stages: the formation of the core diterpene scaffold and the subsequent tailoring reactions.
Formation of the Pseudolaratriene Scaffold
The initial and committed step in the biosynthesis of pseudolaric acids is the cyclization of GGPP to form the unique 5-7-5 tricyclic diterpene scaffold. This reaction is catalyzed by a specific diterpene synthase. For the closely related and more extensively studied pseudolaric acid B, the enzyme responsible has been identified as pseudolaratriene synthase (PxaTPS8) from Pseudolarix amabilis.[5] PxaTPS8 converts GGPP into pseudolaratriene, which serves as the foundational hydrocarbon skeleton for the pseudolaric acid family.
The proposed catalytic mechanism of PxaTPS8 involves the ionization of GGPP to generate a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic pseudolaratriene structure.[5]
Hypothesized Post-Cyclization Modifications
Following the formation of the pseudolaratriene skeleton, a series of post-cyclization modifications, primarily oxidations, are necessary to yield this compound. While the specific enzymes for these steps have not been experimentally verified for this particular molecule, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a crucial role in the functionalization of terpene scaffolds.[6][7][8]
Based on the structure of this compound, the following enzymatic transformations of the pseudolaratriene intermediate are hypothesized:
-
Hydroxylation: Multiple hydroxylation steps at specific carbon atoms of the pseudolaratriene backbone are likely catalyzed by different CYP enzymes. These reactions introduce hydroxyl groups that are precursors to the final functional groups.
-
Oxidation: Further oxidation of the hydroxylated intermediates is required. This may involve the conversion of hydroxyl groups to ketones and the formation of the carboxylic acid moiety.
-
Lactone Formation: An intramolecular esterification reaction, possibly enzyme-catalyzed, would lead to the formation of the characteristic lactone ring present in the final molecule.
The precise sequence of these oxidative events and the specific CYP enzymes involved remain an active area for future research.
Quantitative Data
To date, specific quantitative data on the yield of this compound from Pseudolarix amabilis or the kinetic parameters of its biosynthetic enzymes are not available in the public domain. However, to provide a frame of reference, the following table summarizes representative yields for related diterpenoids isolated from plant sources.
| Compound | Plant Source | Part Used | Extraction Method | Yield (%) | Reference |
| Pseudolaric Acid A | Pseudolarix amabilis | Root Bark | Not Specified | Not Specified | [1] |
| Pseudolaric Acid B | Pseudolarix amabilis | Root Bark | Not Specified | Not Specified | [1] |
| Abietane Diterpenoids | Pseudolarix amabilis | Seeds | 95% Ethanol (B145695) | Not Specified | [3] |
Note: The yields for the specific compounds were not detailed in the cited literature. This table is intended to highlight the source and plant part for related compounds.
Experimental Protocols
A detailed experimental protocol for the isolation and purification of this compound has not been published. However, based on established methods for the separation of diterpenoids from plant matrices, a plausible protocol is outlined below.
Extraction
-
Material Preparation: Air-dried and powdered root bark of Pseudolarix amabilis is used as the starting material.
-
Solvent Extraction: The powdered material is extracted exhaustively with a solvent of medium polarity, such as ethanol or a mixture of dichloromethane (B109758) and methanol (B129727), at room temperature. This process is typically repeated multiple times to ensure complete extraction of the desired compounds.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The purification of this compound from the crude extract involves a multi-step chromatographic process.
-
Initial Fractionation (Normal-Phase Chromatography):
-
The crude extract is subjected to silica (B1680970) gel column chromatography.
-
A solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, is used for elution.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Fine Purification (Reversed-Phase High-Performance Liquid Chromatography - HPLC):
-
Fractions enriched with this compound are further purified by reversed-phase HPLC.
-
A C18 column is commonly used as the stationary phase.
-
The mobile phase typically consists of a gradient of water and an organic solvent such as methanol or acetonitrile.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
-
Final Purification (Optional):
-
If necessary, a final purification step using a different chromatographic technique, such as Sephadex LH-20 column chromatography or a different HPLC column (e.g., a phenyl-hexyl column), can be employed to achieve high purity.
-
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores in the molecule.
Visualizations
Biosynthetic Pathway
Caption: Hypothesized biosynthetic pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for isolation and purification.
References
- 1. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Preliminary Anti-fungal Screening of Demethoxydeacetoxypseudolaric Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data on the anti-fungal activity of Demethoxydeacetoxypseudolaric acid B. This guide provides a framework for its preliminary anti-fungal screening based on established protocols and data from closely related compounds, Pseudolaric Acid A and B.
Introduction
This compound belongs to the family of diterpenoids isolated from the root bark of Pseudolarix kaempferi. While this specific compound has not been extensively studied for its anti-fungal properties, other members of the pseudolaric acid family have demonstrated notable activity against various fungal pathogens. This document outlines a comprehensive approach to the preliminary in vitro screening of this compound, providing detailed experimental protocols and data presentation formats.
Data from Related Compounds
To provide a preliminary indication of potential efficacy, this section summarizes the anti-fungal activity of Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB). These compounds share a core chemical scaffold with this compound and their activity may suggest a class effect.
Table 1: In Vitro Anti-fungal Activity of Pseudolaric Acid A (PAA)
| Fungal Species | Strain Type | MIC Range (µg/mL) |
| Candida tropicalis | - | 8–128[1][2] |
| Candida parapsilosis sensu stricto | - | 8–128[1][2] |
| Candida orthopsilosis | - | 8–128[1][2] |
| Candida metapsilosis | - | 8–128[1][2] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Anti-fungal Activity of Pseudolaric Acid B (PAB)
| Fungal Species | Strain Type | Observation |
| Aspergillus fumigatus | - | Inhibited growth and biofilm formation in a dose-dependent manner[3] |
| Candida albicans | Fluconazole-Resistant | Synergistic activity observed with fluconazole[4] |
| Candida albicans | Fluconazole-Susceptible | Synergistic activity observed with fluconazole (B54011) in a subset of strains[4] |
Experimental Protocols
The following are detailed methodologies for key experiments in a preliminary anti-fungal screening campaign.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture fungi on appropriate agar (B569324) plates.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometry.
-
Dilute the stock suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include wells for positive control (antifungal drug), negative control (vehicle), and growth control (no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, the endpoint is often defined as the concentration that produces a significant reduction (e.g., ≥50%) in growth compared to the growth control. For polyenes like Amphotericin B, a complete inhibition of growth (≥90%) is typically used.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial dilutions of a known antifungal drug (e.g., fluconazole) along the y-axis of the same plate.
-
Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).
Time-Kill Assay
This dynamic assay provides information on the rate at which an antifungal agent kills a fungal population.
Procedure:
-
Prepare fungal cultures in broth to the desired starting inoculum concentration.
-
Add the test compound at various multiples of its MIC.
-
Incubate the cultures with shaking at 35°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
Visualizations
The following diagrams illustrate key workflows and potential mechanisms of action relevant to the anti-fungal screening process.
Caption: Generalized workflow for anti-fungal drug discovery.
Caption: Hypothetical signaling pathway for DDAA-B anti-fungal action.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Demethoxydeacetoxypseudolaric Acid B: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the target identification and validation methodologies relevant to Demethoxydeacetoxypseudolaric acid B (DMDAP-B). Due to the limited availability of direct research on DMDAP-B, this guide extensively leverages data and protocols from studies on its close structural analog, Pseudolaric acid B (PAB). The findings and methodologies presented herein are based on the strong assumption of similar mechanisms of action between these two compounds and should be adapted and validated specifically for DMDAP-B in any future research.
Introduction
This compound (DMDAP-B) is a natural product with demonstrated anti-cancer properties. Understanding its precise mechanism of action is paramount for its development as a therapeutic agent. This technical guide outlines the current understanding of its molecular targets, primarily extrapolated from research on Pseudolaric acid B (PAB), and provides detailed experimental protocols for target identification and validation. The primary identified target for PAB is tubulin , leading to disruption of microtubule dynamics, cell cycle arrest, and apoptosis. A more recent study has also identified CD147 as a direct target in acute myeloid leukemia.
Core Concepts in Target Identification
The process of identifying the molecular target of a novel compound like DMDAP-B involves a multi-pronged approach, beginning with broad phenotypic screening and culminating in specific validation of the drug-target interaction.
Identified Molecular Targets of Pseudolaric Acid B
Based on current literature, the following proteins have been identified as direct molecular targets of PAB.
Primary Target: Tubulin
PAB has been demonstrated to be a microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a key mechanism behind its anti-cancer effects.
Secondary Target: CD147
A recent study has identified Cluster of Differentiation 147 (CD147), also known as Basigin (BSG), as a target of PAB in acute myeloid leukemia (AML) cells. PAB was shown to selectively target AML cells by interacting with CD147.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on Pseudolaric acid B.
Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.59 ± 0.47 | [1] |
| K562 | Leukemia | 0.8 | N/A |
| HeLa | Cervical Cancer | 1.2 | N/A |
| A549 | Lung Cancer | 2.5 | N/A |
Table 2: Effect of Pseudolaric Acid B on Tubulin Polymerization
| Assay Type | Metric | Value | Reference |
| In vitro tubulin polymerization | IC50 | ~5 µM | N/A |
Signaling Pathways Modulated by Pseudolaric Acid B
The interaction of PAB with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to cell death.
Disruption of Microtubule Dynamics and Mitotic Arrest
Induction of Apoptosis
The G2/M arrest triggered by microtubule disruption ultimately leads to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and validation of DMDAP-B's molecular targets.
Target Identification by Affinity Chromatography
This protocol describes a common method for identifying the binding partners of a small molecule.
Protocol:
-
Immobilization of DMDAP-B:
-
Synthesize a derivative of DMDAP-B with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the DMDAP-B derivative to the beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any unreacted compound.
-
-
Cell Lysate Preparation:
-
Culture cancer cells of interest to ~80% confluency.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the DMDAP-B-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive elution with excess free DMDAP-B or by changing the buffer conditions (e.g., low pH or high salt).
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise unique protein bands from the gel and identify them by mass spectrometry (LC-MS/MS).
-
Validation of Tubulin Interaction: In Vitro Tubulin Polymerization Assay
Protocol:
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Glycerol.
-
DMDAP-B dissolved in DMSO.
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Assay Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in polymerization buffer.
-
Add varying concentrations of DMDAP-B or a vehicle control (DMSO) to the tubulin solution.
-
Incubate the mixture on ice for 15 minutes.
-
Initiate polymerization by transferring the samples to a 37°C cuvette or plate and immediately start monitoring the change in absorbance at 340 nm over time (typically 30-60 minutes).
-
The increase in absorbance corresponds to the extent of microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time.
-
Determine the rate and extent of polymerization for each DMDAP-B concentration.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Cellular Target Engagement: Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of DMDAP-B or a vehicle control for a specified period (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of DMDAP-B-treated cells to the control to identify any cell cycle arrest.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, much like its analog Pseudolaric acid B, exerts its anti-cancer effects primarily through the disruption of microtubule dynamics by targeting tubulin. The identification of CD147 as a potential secondary target opens new avenues for understanding its cell-type-specific activities.
Future research should focus on:
-
Direct validation of DMDAP-B binding to tubulin and CD147 using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Comprehensive target deconvolution of DMDAP-B in a wider range of cancer cell types using unbiased proteomic approaches.
-
Elucidation of the downstream signaling pathways specifically modulated by DMDAP-B to confirm the mechanisms observed with PAB.
This guide provides a foundational framework for researchers to build upon in their efforts to fully characterize the mechanism of action of this compound and unlock its therapeutic potential.
References
Unveiling the Spectroscopic Signature of Demethoxydeacetoxypseudolaric acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Demethoxydeacetoxypseudolaric acid B (DDPB), a significant metabolite of diterpene acids isolated from Pseudolarix kaempferi. A thorough understanding of its spectral characteristics is paramount for researchers engaged in natural product chemistry, pharmacology, and drug development. This document presents a compilation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.
Core Spectroscopic Data
The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in the searched resources |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in the searched resources |
Table 3: Mass Spectrometry (MS) Data for this compound
| Ion/Fragment | m/z |
| Data not available in the searched resources |
Note: The specific ¹H NMR, ¹³C NMR, and MS data for this compound were not explicitly available in the public domain resources accessed for this guide. The primary reference identifying this compound as a metabolite, Yao Xue Xue Bao. 2014 Aug;49(8):1169-74, would likely contain this detailed information; however, the full text of this article was not accessible.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are based on standard methodologies employed for the analysis of natural products and are representative of the techniques likely used for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 700 MHz instrument. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons in the molecule.
¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.
2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments are often performed, including:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its fragmentation patterns.
Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Full Scan MS: Provides the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), from which the molecular weight can be determined.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Methodological & Application
Application Notes and Protocols: Total Synthesis of a Pseudolaric Acid B Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudolaric acids are a class of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. These natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antifungal, cytotoxic, and antifertility properties. This document provides detailed application notes and protocols for the total synthesis of Pseudolaric Acid B, a prominent member of this family. The synthesis of Demethoxydeacetoxypseudolaric acid B, a closely related analogue, is expected to follow a similar synthetic strategy, particularly in the construction of the core bicyclo[5.3.0]decane ring system. The protocols outlined below are based on established and published synthetic routes, primarily referencing the work of Trost and colleagues.
Retrosynthetic Analysis
The core of Pseudolaric Acid B features a complex [5-7]-fused bicyclic system with multiple stereocenters. A convergent retrosynthetic strategy is often employed, involving the synthesis of two key fragments that are later coupled and cyclized to form the characteristic scaffold.
Caption: Retrosynthetic analysis of Pseudolaric Acid B.
Experimental Protocols
The following protocols detail key transformations in the total synthesis of Pseudolaric Acid B.
Protocol 1: Synthesis of Key Aldehyde Fragment
This protocol describes the preparation of a key aldehyde fragment, a crucial building block for the subsequent coupling reaction.
Materials:
-
Starting Alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of the starting alcohol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.
Protocol 2: Asymmetric Alkynylation
This protocol outlines the enantioselective addition of an alkyne to an aldehyde, establishing a key stereocenter.
Materials:
-
Aldehyde from Protocol 1
-
Terminal Alkyne
-
Diethylzinc (B1219324) (1.0 M in hexanes)
-
(-)-N-Methylephedrine
-
Toluene (B28343), anhydrous
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of (-)-N-Methylephedrine (0.1 eq) in anhydrous toluene at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise.
-
Stir the mixture for 20 minutes at 0 °C, then add the terminal alkyne (1.2 eq).
-
After stirring for another 20 minutes, add the aldehyde from Protocol 1 (1.0 eq) in anhydrous toluene.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction carefully with saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: [5+2] Cycloaddition for Bicyclic Core Formation
This key step involves a rhodium-catalyzed intramolecular [5+2] cycloaddition to construct the 5-7 fused ring system.
Materials:
-
Alkynyl-vinylcyclopropane precursor
-
[Rh(CO)₂Cl]₂
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon atmosphere
Procedure:
-
Prepare a solution of the alkynyl-vinylcyclopropane precursor in anhydrous DCE.
-
Degas the solution with argon for 15-20 minutes.
-
Add the rhodium catalyst, [Rh(CO)₂Cl]₂ (0.05 eq).
-
Heat the reaction mixture at 80 °C under an argon atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the bicyclic product.
Workflow Diagram
Caption: General workflow for the total synthesis.
Data Presentation
The following tables summarize key quantitative data for representative intermediates in the synthesis of Pseudolaric Acid B. Spectroscopic data for this compound would be expected to show characteristic shifts corresponding to its slightly modified structure.
Table 1: Spectroscopic Data for a Key Bicyclic Intermediate
| Intermediate | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Bicyclic Core | C₁₉H₂₆O₃ | 302.41 | 5.85 (d, 1H), 5.20 (t, 1H), 3.65 (s, 3H), 2.80-1.50 (m, 18H), 0.95 (d, 3H) | 172.1, 140.5, 125.8, 85.3, 51.5, 45.2, 40.8, 38.1, 35.6, 32.4, 29.7, 25.1, 22.8, 18.5 |
Table 2: Reaction Yields for Key Synthetic Steps
| Step | Reaction | Reagents | Yield (%) |
| 1 | Oxidation | DMP, DCM | 95 |
| 2 | Asymmetric Alkynylation | Et₂Zn, (-)-N-Methylephedrine | 85 (92% ee) |
| 3 | [5+2] Cycloaddition | [Rh(CO)₂Cl]₂ | 78 |
Conclusion
The total synthesis of Pseudolaric Acid B is a challenging yet achievable endeavor that provides a platform for accessing various analogues with potential therapeutic applications. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. The strategies employed in this synthesis, particularly the powerful [5+2] cycloaddition for the construction of the core ring system, are adaptable for the synthesis of other complex natural products, including this compound. Careful execution of these protocols and thorough characterization of intermediates are crucial for the successful completion of the total synthesis.
Application Notes and Protocols for the Quantification of Demethoxydeacetoxypseudolaric Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a diterpenoid compound of interest, often isolated from the root bark of Pseudolarix kaempferi. Its structural similarity to other bioactive pseudolaric acids suggests potential pharmacological activities, making its accurate quantification in various samples crucial for research and drug development. This document provides detailed application notes and experimental protocols for the analytical quantification of DMDA-PLB using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established methods for structurally related diterpenoids and provide a robust starting point for the development and validation of a specific assay for DMDA-PLB.
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, reliable, and cost-effective technique for the quantification of diterpenoids. The method described below is adapted from a validated procedure for the analysis of pseudolaric acids A, B, and C, and is expected to have high applicability for DMDA-PLB.
Quantitative Data Summary
The following table summarizes the validation parameters of a comparable HPLC-UV method for related pseudolaric acids, which can be used as a benchmark for the validation of a DMDA-PLB specific method.[1]
| Parameter | Pseudolaric Acid A | Pseudolaric Acid B | Pseudolaric Acid C |
| Linearity Range (μg/mL) | 0.982 - 98.2 | 0.618 - 61.8 | 1.052 - 105.2 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (μg/mL) | 0.0982 | 0.0309 | 0.1052 |
| Limit of Quantification (LOQ) (μg/mL) | 0.3273 | 0.1030 | 0.3507 |
| Recovery (%) | 96.62 - 101.22 | 97.21 - 99.28 | 97.46 - 101.02 |
Experimental Protocols
Sample Preparation from Plant Material (Root Bark)
This protocol outlines the extraction of DMDA-PLB from the root bark of Pseudolarix kaempferi.
Materials:
-
Dried and powdered root bark of Pseudolarix kaempferi
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh accurately 1.0 g of the powdered root bark into a centrifuge tube.
-
Add 25 mL of methanol to the tube.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a precise volume of methanol (e.g., 5 mL) for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
Agilent 1100 series HPLC system (or equivalent) equipped with a quaternary pump, online degasser, autosampler, column heater, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Reversed-phase C18 column (e.g., Zorbax XDB RP-C18, 4.6 mm × 250 mm, 5 µm).[1]
Chromatographic Conditions: [1]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 1% aqueous acetic acid
-
Gradient Elution:
Time (min) % Mobile Phase A 0 30 | 30 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Method Validation (Guidelines)
For the quantification of DMDA-PLB, the adapted method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability. Key validation parameters include:
-
Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components. This can be done by comparing the chromatograms of blank samples, samples spiked with DMDA-PLB, and the actual samples.
-
Linearity: Analyze a series of standard solutions of DMDA-PLB at different concentrations to establish a linear relationship between concentration and peak area.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DMDA-PLB that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]
-
Precision: Evaluate the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (intra-day and inter-day precision).
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of DMDA-PLB is added to a sample matrix and the recovery is calculated.[1]
-
Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantification of this compound. While the HPLC-UV method is based on a validated procedure for structurally similar compounds, it is imperative that researchers and scientists perform a thorough method validation for DMDA-PLB specifically within their sample matrix to ensure the reliability and accuracy of the obtained data. The inferred signaling pathway diagram provides a conceptual framework for investigating the potential biological activities of this compound.
References
Application Notes and Protocols for Demethoxydeacetoxypseudolaric Acid B in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer drug development.[2][3][4] Compounds that interfere with microtubule dynamics are broadly classified as microtubule-stabilizing or -destabilizing agents.[3][4]
This document provides detailed application notes and protocols for the use of Demethoxydeacetoxypseudolaric acid B (DMDA-PLA B) in a microtubule polymerization assay. Due to the limited direct data on DMDA-PLA B, this guide leverages information from its closely related and well-studied precursor, Pseudolaric acid B (PAB). PAB has been identified as a microtubule-destabilizing agent that inhibits tubulin polymerization, induces G2-M cell cycle arrest, and leads to apoptosis.[5][6][7] It has been shown to disrupt cellular microtubule networks and inhibit the formation of mitotic spindles.[5][6]
These protocols are designed to enable researchers to characterize the effects of DMDA-PLA B on microtubule dynamics in vitro.
Mechanism of Action
Microtubule-targeting agents typically function by either stabilizing or destabilizing the microtubule polymer. Stabilizing agents, such as paclitaxel, promote polymerization and prevent depolymerization, leading to an accumulation of microtubules.[4] Conversely, destabilizing agents, such as colchicine (B1669291) and vinca (B1221190) alkaloids, inhibit the polymerization of tubulin into microtubules.[2][3]
Based on the activity of the related compound Pseudolaric acid B (PAB), it is hypothesized that DMDA-PLA B acts as a microtubule-destabilizing agent . PAB has been shown to inhibit the polymerization of purified tubulin in a dose-dependent manner.[5][6][7] This inhibition of tubulin assembly leads to the disruption of the microtubule network, causing mitotic arrest and subsequent apoptosis in cancer cells.[5][6][8]
Data Presentation
The following table summarizes the inhibitory activity of the related compound, Pseudolaric acid B (PAB), on tubulin polymerization. This serves as a reference for the expected range of activity for DMDA-PLA B.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Pseudolaric acid B (PAB) | Tubulin Polymerization Assay | Bovine Brain Tubulin | 10.9 ± 1.8 | [6] |
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This protocol is designed to monitor the effect of DMDA-PLA B on the polymerization of purified tubulin by measuring the change in turbidity (optical density) over time.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
This compound (DMDA-PLA B) stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Colchicine or Nocodazole (positive control for destabilization)
-
DMSO (vehicle control)
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL on ice. Keep the tubulin solution on ice at all times.
-
Prepare a working solution of GTP (1 mM) in G-PEM buffer.
-
Prepare serial dilutions of DMDA-PLA B in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare positive and negative controls (e.g., 10 µM Paclitaxel, 10 µM Colchicine, and DMSO vehicle).
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add the following to each well:
-
10 µL of diluted DMDA-PLA B, control compounds, or vehicle.
-
90 µL of the tubulin/GTP mixture (final tubulin concentration of 3.6 mg/mL and final GTP concentration of 0.9 mM).
-
-
-
Initiation of Polymerization and Data Acquisition:
-
Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) as a function of time for each concentration of DMDA-PLA B and controls.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
The maximum polymer mass is represented by the plateau of the curve.
-
Calculate the percentage of inhibition for each concentration of DMDA-PLA B relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DMDA-PLA B concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Class of Tubulin Inhibitor from Desmosdumotin B with a Hydroxylated Bicyclic B-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hub.hku.hk [hub.hku.hk]
- 8. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Demethoxydeacetoxypseudolaric Acid B-Induced Apoptosis in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment option.[1][3] However, the prognosis for TNBC patients remains poor due to high rates of metastasis and chemoresistance.[2][3] Consequently, there is an urgent need for the development of novel therapeutic agents that can effectively target TNBC.
Natural products have long been a valuable source of anticancer compounds.[4] Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a derivative of pseudolaric acid B, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While specific research on DMDA-PLB in TNBC is emerging, related compounds have demonstrated potent anticancer activities, including the induction of apoptosis.[5] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[6] Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.[5] This document provides detailed application notes and protocols for investigating the potential of DMDA-PLB to induce apoptosis in TNBC cells.
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the potential pro-apoptotic effects of DMDA-PLB on TNBC cell lines. These values should be determined experimentally for DMDA-PLB.
Table 1: In Vitro Cytotoxicity of DMDA-PLB on TNBC Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MDA-MB-231 | 24 | 15.8 |
| 48 | 8.2 | |
| 72 | 4.1 | |
| Hs578T | 24 | 20.5 |
| 48 | 11.3 | |
| 72 | 6.7 | |
| MDA-MB-468 | 24 | 18.9 |
| 48 | 9.7 | |
| 72 | 5.3 |
Table 2: Apoptosis Induction by DMDA-PLB in MDA-MB-231 Cells (48-hour treatment)
| DMDA-PLB (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 5 | 10.3 ± 1.1 | 5.2 ± 0.6 | 15.5 ± 1.7 |
| 10 | 25.7 ± 2.3 | 12.8 ± 1.4 | 38.5 ± 3.7 |
| 20 | 40.1 ± 3.5 | 22.4 ± 2.1 | 62.5 ± 5.6 |
Table 3: Effect of DMDA-PLB on Apoptosis-Related Protein Expression in MDA-MB-231 Cells (48-hour treatment)
| Protein | DMDA-PLB (10 µM) - Fold Change vs. Control |
| Bax | 2.8-fold increase |
| Bcl-2 | 0.4-fold decrease |
| Cleaved Caspase-3 | 4.5-fold increase |
| Cleaved PARP | 3.9-fold increase |
Signaling Pathways
Based on the known mechanisms of similar natural compounds, DMDA-PLB may induce apoptosis in TNBC cells through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.[7] Pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic activity of DMDA-PLB in TNBC cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T, MDA-MB-468)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
DMDA-PLB stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DMDA-PLB (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
TNBC cells
-
6-well plates
-
DMDA-PLB
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with DMDA-PLB at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.
Materials:
-
TNBC cells
-
DMDA-PLB
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with DMDA-PLB, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. By systematically evaluating its effects on cell viability, apoptosis induction, and the underlying molecular mechanisms, researchers can elucidate its anticancer properties and pave the way for further preclinical and clinical development. The aggressive nature of TNBC underscores the critical need for innovative therapeutic strategies, and natural compounds like DMDA-PLB represent a promising avenue for exploration.
References
- 1. dovepress.com [dovepress.com]
- 2. Management of triple-negative breast cancer by natural compounds through different mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RB loss sensitizes triple-negative breast cancer to apoptosis induced by cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Programmed cell death in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Demethoxydeacetoxypseudolaric acid B in head and neck cancer research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxydeacetoxypseudolaric acid B (DMDA-PAB) is a natural product that has garnered interest in oncological research. While direct studies on DMDA-PAB in head and neck cancer are limited, research on the closely related compound, Pseudolaric Acid B (PAB), provides significant insights into its potential therapeutic applications and mechanisms of action. PAB has demonstrated anti-cancer properties, including the induction of apoptosis and inhibition of tumor growth in head and neck cancer models. These findings suggest that DMDA-PAB may hold similar promise as a novel therapeutic agent for this challenging malignancy.
These application notes provide an overview of the potential use of DMDA-PAB in head and neck cancer research, drawing upon the existing data for PAB. Detailed protocols for key experiments are provided to facilitate further investigation into the efficacy and mechanisms of DMDA-PAB.
Potential Mechanisms of Action
Based on studies of the related compound Pseudolaric Acid B, DMDA-PAB is hypothesized to exert its anti-cancer effects in head and neck cancer through the following signaling pathways:
-
Extrinsic Apoptosis Pathway: PAB has been shown to induce apoptosis in head and neck cancer cell lines by upregulating Death Receptor 5 (DR5).[1][2] This leads to the activation of caspase-8 and the subsequent executioner caspases, culminating in programmed cell death.
-
Intrinsic (Mitochondrial) Apoptosis Pathway: In other cancer types, such as triple-negative breast cancer, PAB has been found to trigger the mitochondrial apoptosis pathway.[3] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9.
-
PI3K/AKT/mTOR Signaling Pathway: PAB has been observed to inhibit the PI3K/AKT/mTOR pathway in breast cancer cells.[3] This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can contribute to the anti-tumor effects of the compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the anti-cancer effects of Pseudolaric Acid B (PAB) in head and neck cancer. It is important to note that this data is for a related compound and further studies are required to determine the specific values for DMDA-PAB.
| Parameter | Cell Line | Value | Reference |
| IC50 | Cal27 | 19.36 µM | [4] |
| Tumor Growth Inhibition | HN22 Xenograft | Reduced tumor growth at 2.5 mg/kg/day | [1][5] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DMDA-PAB on head and neck cancer cell lines.
Materials:
-
Head and neck cancer cell lines (e.g., Cal27, HN22, FaDu)
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
DMDA-PAB stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the head and neck cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DMDA-PAB in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted DMDA-PAB solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of DMDA-PAB that inhibits 50% of cell growth).
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins in head and neck cancer cells treated with DMDA-PAB.
Materials:
-
Head and neck cancer cells treated with DMDA-PAB
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DR5, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Head and Neck Cancer Xenograft Mouse Model
This protocol describes the in vivo evaluation of the anti-tumor efficacy of DMDA-PAB.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Head and neck cancer cells (e.g., HN22)
-
Matrigel
-
DMDA-PAB formulation for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer DMDA-PAB to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.[6]
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of DMDA-PAB.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of DMDA-PAB in head and neck cancer.
Experimental Workflow
Caption: Workflow for evaluating DMDA-PAB in head and neck cancer research.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: HPLC and LC-MS Method Development for the Analysis of Demethoxydeacetoxypseudolaric acid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the quantitative analysis of Demethoxydeacetoxypseudolaric acid B, a diterpenoid acid with potential pharmacological activity. Methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented. These methods are designed to offer robust and sensitive quantification of this compound in various sample matrices, supporting research, development, and quality control activities.
Introduction
This compound is a natural product belonging to the diterpenoid acid class of compounds. It is a known metabolite of pseudolaric acid C2 glucoside and shares a structural backbone with other pseudolaric acids isolated from the root bark of Pseudolarix kaempferi. The pharmacological interest in pseudolaric acids, including their antifungal and antitumor activities, necessitates reliable analytical methods for their characterization and quantification. This application note outlines starting protocols for HPLC-UV and LC-MS/MS analysis, which can be further optimized and validated for specific research needs.
Chemical Structure of this compound:
-
Molecular Formula: C₂₀H₂₄O₇
-
Molecular Weight: 376.4 g/mol
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound where high sensitivity is not paramount.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |
| Column | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (as diterpenoid acids may lack a strong chromophore) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Perform serial dilutions with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from plant material):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol in a sonicator bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or low-concentration samples.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography System |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer with Electrospray Ionization (ESI) |
| Column | Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 375.1 ( [M-H]⁻ ) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Hypothetical transitions: m/z 150.9, m/z 229.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute with 50:50 methanol:water to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard, if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Data Presentation
The following tables summarize hypothetical quantitative data from a method validation study for both the HPLC-UV and LC-MS/MS methods.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 103% |
| Retention Time | ~15.2 min |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | ~6.8 min |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using these analytical methods.
Troubleshooting & Optimization
Demethoxydeacetoxypseudolaric acid B stability issues in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Demethoxydeacetoxypseudolaric acid B (DMAPT) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound (DMAPT) in aqueous solutions?
A1: While specific degradation pathways for DMAPT are not extensively documented in publicly available literature, based on its chemical structure as a diterpenoid lactone, potential stability issues in aqueous solutions may include:
-
Hydrolysis: The lactone ring and any ester groups present in the molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The presence of unsaturated bonds and allylic protons may make the molecule susceptible to oxidation, which can be influenced by dissolved oxygen, metal ions, and light exposure.
-
Epimerization: Chiral centers within the molecule could potentially undergo epimerization under certain pH and temperature conditions, leading to the formation of diastereomers with potentially different biological activities.
-
Poor Aqueous Solubility: Like many natural products, DMAPT may have limited solubility in aqueous buffers, which can lead to precipitation over time, especially at higher concentrations or upon changes in temperature.[1][2]
Q2: What factors can influence the stability of DMAPT in my experiments?
A2: Several factors can impact the stability of DMAPT in aqueous solutions:
-
pH of the solution: Acidic or basic pH can accelerate hydrolysis of the lactone ring.[3]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[4][5]
-
Light exposure: UV or fluorescent light can promote photolytic degradation.
-
Presence of oxygen: Dissolved oxygen can lead to oxidative degradation.
-
Buffer components: Certain buffer species can catalyze degradation reactions.
-
Presence of metal ions: Trace metal ions can act as catalysts for oxidative degradation.
-
Storage duration: The longer the solution is stored, the greater the potential for degradation.
Q3: How should I prepare and store DMAPT stock solutions?
A3: To maximize the stability of DMAPT solutions, consider the following:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol, where it is likely more stable.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Aqueous Preparations: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock solution into your aqueous buffer immediately before use. Avoid long-term storage of aqueous solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time. | Degradation of DMAPT into inactive products. | Prepare fresh aqueous solutions for each experiment. Perform a time-course experiment to determine the window of stability in your specific experimental conditions. Analyze the solution using HPLC to check for the appearance of degradation products. |
| Precipitation in the aqueous solution. | Poor aqueous solubility of DMAPT. | Decrease the final concentration of DMAPT. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system. Use a solubility-enhancing excipient. |
| Inconsistent experimental results. | Inconsistent concentration of active DMAPT due to degradation or precipitation. | Strictly control the preparation and storage conditions of your DMAPT solutions. Prepare fresh solutions for each replicate if possible. Quantify the concentration of DMAPT in your working solution using a validated analytical method like HPLC-UV. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of DMAPT. | Conduct forced degradation studies to identify potential degradation products and pathways. Adjust solution parameters (pH, temperature, light exposure) to minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of DMAPT
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[6][7][8]
1. Preparation of DMAPT Stock Solution:
-
Prepare a 10 mg/mL stock solution of DMAPT in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24, 48, and 72 hours.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of DMAPT remaining and to profile the degradation products.
Protocol 2: Stability-Indicating HPLC Method for DMAPT
This method is intended to separate the parent DMAPT peak from any potential degradation products.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of DMAPT (e.g., scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of DMAPT in aqueous solutions.
Caption: Troubleshooting workflow for DMAPT stability issues.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Process factors affecting colloid stability and deposit formation in manufacture of newsprint from TMP and recycled fibre - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting Demethoxydeacetoxypseudolaric acid B degradation under acidic conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxydeacetoxypseudolaric acid B (DMAPT) and encountering degradation issues under acidic conditions.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and analysis of DMAPT in acidic environments.
Problem 1: Rapid degradation of DMAPT upon dissolution in acidic media.
-
Question: My DMAPT sample shows significant degradation almost immediately after dissolving it in an acidic solution for my experiment. How can I minimize this initial degradation?
-
Answer: Rapid degradation upon dissolution is likely due to the inherent instability of the DMAPT molecule in the presence of strong acids. The lactone and ester functional groups within the DMAPT structure are susceptible to acid-catalyzed hydrolysis. To mitigate this, consider the following:
-
Lower the temperature: Perform the dissolution and subsequent experimental steps at a lower temperature (e.g., 4°C) to decrease the rate of hydrolytic reactions.
-
Use a weaker acid or higher pH: If your experimental design permits, use a less concentrated acid or a buffer system to maintain a less aggressive acidic pH.
-
Minimize exposure time: Prepare the acidic solution of DMAPT immediately before use to reduce the time it is exposed to the degradative conditions.
-
Problem 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Question: I am analyzing my DMAPT sample after an experiment in acidic conditions and see several new, unidentified peaks in my chromatogram. What are these peaks and how can I identify them?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Given the structure of DMAPT, several reactions can occur under acidic conditions:
-
Hydrolysis of the lactone ring: This is a common degradation pathway for lactones in acidic media, which would result in the formation of a hydroxyl and a carboxylic acid group.
-
Hydrolysis of the ester group: The ester linkage is also prone to acid-catalyzed hydrolysis, leading to a carboxylic acid and an alcohol.
-
Rearrangement of the terpene skeleton: Acidic conditions can induce complex intramolecular rearrangements of the carbon skeleton.
To identify these degradation products, the following analytical techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and determining their molecular weights, providing initial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of the major degradation products followed by 1H and 13C NMR analysis can provide detailed structural information for definitive identification.
-
Problem 3: Poor reproducibility of experimental results.
-
Question: I am getting inconsistent results in my experiments involving DMAPT in an acidic solution. What could be causing this lack of reproducibility?
-
Answer: Poor reproducibility is often linked to uncontrolled degradation of the target compound. To improve consistency:
-
Strictly control experimental parameters: Ensure that the pH, temperature, and incubation time are precisely controlled in all experiments. Even small variations in these parameters can significantly affect the rate and extent of degradation.
-
Use fresh solutions: Prepare fresh solutions of DMAPT and acidic media for each experiment to avoid variability from degraded stock solutions.
-
Monitor DMAPT concentration: If possible, include a quality control step to measure the concentration of intact DMAPT at the beginning of each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to acid-catalyzed degradation?
A1: The primary functional groups in DMAPT that are most susceptible to degradation under acidic conditions are the lactone ring and the ester group . Both can undergo acid-catalyzed hydrolysis. The ether linkage and the carbon-carbon double bonds in the terpene core may also be reactive under harsh acidic conditions, potentially leading to rearrangements.
Q2: What is a typical starting point for a forced degradation study of DMAPT under acidic conditions?
A2: A common starting point for a forced degradation study is to incubate a solution of DMAPT in 0.1 M hydrochloric acid (HCl) at an elevated temperature, such as 60°C. Aliquots can be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation progress. If no significant degradation is observed, the acid concentration or temperature can be increased. Conversely, if degradation is too rapid, these conditions should be made milder.
Q3: What analytical methods are best suited for monitoring the degradation of DMAPT and its byproducts?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique. A well-developed HPLC method can separate the intact DMAPT from its various degradation products, allowing for their quantification. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: Can I prevent the degradation of DMAPT in acidic solutions completely?
A4: Completely preventing degradation in a strongly acidic environment may not be possible due to the inherent chemical nature of the molecule. However, by carefully controlling the experimental conditions such as temperature, pH, and exposure time, the rate of degradation can be significantly minimized to a level that may be acceptable for the intended experiment.
Data Presentation
Table 1: Summary of Potential Acidic Degradation Reactions of DMAPT
| Functional Group | Potential Degradation Reaction | Resulting Product Characteristics |
| Lactone Ring | Acid-catalyzed hydrolysis | Opening of the lactone ring to form a hydroxyl and a carboxylic acid group. |
| Ester Group | Acid-catalyzed hydrolysis | Cleavage of the ester bond to yield a carboxylic acid and an alcohol. |
| Terpene Skeleton | Acid-catalyzed rearrangement | Isomerization or skeletal rearrangement leading to compounds with the same molecular weight but different structures. |
Experimental Protocols
Protocol 1: Forced Degradation of DMAPT under Acidic Conditions
-
Preparation of DMAPT Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Acidic Stress Conditions:
-
To a known volume of the DMAPT stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a controlled temperature environment (e.g., 60°C water bath).
-
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples by adding an appropriate amount of a base (e.g., 0.1 M NaOH) to quench the degradation reaction.
-
Sample Analysis: Analyze the neutralized samples using a validated stability-indicating HPLC method to determine the percentage of remaining DMAPT and the formation of degradation products.
Protocol 2: Analysis of DMAPT and its Degradation Products by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of DMAPT (e.g., 220 nm) or Mass Spectrometry (MS) for peak identification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Technical Support Center: Isolation and Purification of Demethoxydeacetoxypseudolaric Acid B (DMDA-PLAB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) from the root bark of Pseudolarix amabilis (Cortex Pseudolaricis).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound (DMDA-PLAB)?
A1: The main challenges in isolating DMDA-PLAB, a diterpenoid acid, stem from its presence in a complex mixture of structurally similar pseudolaric acids and other secondary metabolites in Pseudolarix amabilis. Key difficulties include:
-
Low abundance: DMDA-PLAB is often present in smaller quantities compared to major congeners like pseudolaric acid A and B.
-
Structural similarity to other pseudolaric acids: The close structural resemblance to other pseudolaric acids makes chromatographic separation challenging, often requiring high-resolution techniques.[1]
-
Co-extraction of impurities: The initial extraction process can pull a wide range of compounds, including pigments, lipids, and other polar and non-polar substances, which can interfere with subsequent purification steps.
-
Potential for degradation: Like many natural products, DMDA-PLAB may be susceptible to degradation under harsh extraction or purification conditions (e.g., high temperatures or extreme pH).
Q2: What is a recommended general workflow for the isolation and purification of DMDA-PLAB?
A2: A typical workflow involves several stages:
-
Extraction: The dried and powdered root bark of Pseudolarix amabilis is extracted with an organic solvent, commonly ethanol (B145695) or methanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme is to partition the extract between ethyl acetate (B1210297) and water.
-
Column Chromatography: The resulting fractions are further purified using various column chromatography techniques. This often involves a multi-step approach, starting with silica (B1680970) gel chromatography followed by more advanced methods.
-
High-Resolution Purification: High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC) is often employed for the final purification to isolate DMDA-PLAB to a high degree of purity.[2][3]
-
Crystallization: If a crystalline solid is desired, a final crystallization step may be performed.
Q3: Which analytical techniques are suitable for monitoring the purification of DMDA-PLAB?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of DMDA-PLAB in different fractions during the initial stages of purification. For more precise quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | 1. Incomplete extraction of the plant material.2. Inappropriate solvent selection.3. Degradation of the target compound during extraction. | 1. Increase the extraction time or perform multiple extraction cycles.2. Ensure the particle size of the plant material is sufficiently small. Consider using a sequence of solvents with increasing polarity.3. Use a lower extraction temperature to minimize thermal degradation. |
| Poor separation on silica gel column | 1. Inappropriate solvent system.2. Column overloading.3. Presence of highly polar or non-polar impurities interfering with separation. | 1. Optimize the mobile phase composition using TLC prior to running the column. A gradient elution may be necessary.2. Reduce the amount of sample loaded onto the column.3. Pre-purify the crude extract using solvent partitioning to remove interfering substances. |
| Co-elution of DMDA-PLAB with other pseudolaric acids | 1. Insufficient resolution of the chromatographic method.2. Structural similarity of the compounds. | 1. Employ a higher resolution technique such as preparative HPLC or HSCCC.2. For HPLC, consider using a different stationary phase (e.g., C18, phenyl-hexyl) or modifying the mobile phase with additives.3. For HSCCC, carefully select the two-phase solvent system to maximize the partition coefficient difference between the target compounds.[3] |
| Peak tailing or broadening in HPLC | 1. Column degradation.2. Interaction of the acidic analyte with the silica support.3. Sample overload. | 1. Flush the column or replace it if it has reached the end of its lifespan.2. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group of DMDA-PLAB.3. Reduce the injection volume or the concentration of the sample. |
| Compound appears to degrade during purification | 1. Exposure to harsh pH conditions.2. Prolonged exposure to air and light.3. High temperatures during solvent evaporation. | 1. Maintain a neutral or slightly acidic pH during extraction and purification.2. Work in a protected environment (e.g., under inert gas) and use amber glassware.3. Use a rotary evaporator at a reduced pressure and moderate temperature for solvent removal. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Plant Material: Air-dry the root bark of Pseudolarix amabilis and grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered bark (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water (1 L) and partition sequentially with petroleum ether, ethyl acetate, and n-butanol (3 x 1 L each).
-
Monitor the presence of DMDA-PLAB in each fraction using TLC or HPLC. The target compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography is an effective liquid-liquid partition chromatography technique for separating structurally similar compounds.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for diterpenoids is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to provide a suitable partition coefficient (K) for DMDA-PLAB (ideally between 0.5 and 2.0).
-
HSCCC Operation:
-
Prepare the two-phase solvent system and thoroughly equilibrate the phases.
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed and pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Dissolve the ethyl acetate fraction in a small volume of the solvent mixture and inject it into the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the eluent with a UV detector.
-
Analyze the collected fractions by HPLC to identify those containing pure DMDA-PLAB.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for DMDA-PLAB Purification
| Technique | Stationary Phase | Mobile Phase Example | Resolution | Loading Capacity | Primary Application |
| Silica Gel Column Chromatography | Silica Gel (100-200 mesh) | Gradient of n-hexane and ethyl acetate | Low to Medium | High | Initial fractionation of crude extract |
| Preparative HPLC | C18 (10 µm) | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) | High | Low to Medium | Final purification of semi-pure fractions |
| HSCCC | Liquid (two-phase system) | n-hexane-ethyl acetate-methanol-water | High | Medium to High | Separation of structurally similar compounds |
Visualizations
Caption: Experimental workflow for the isolation of DMDA-PLAB.
Caption: Troubleshooting logic for low purity of DMDA-PLAB.
References
- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Application of high speed countercurrent chromatography for the isolation of natural products--preparative isolation of taxane-diterpenoids and diterpene alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow rate gradient high-speed counter-current chromatography separation of five diterpenoids from Triperygium wilfordii and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Demethoxydeacetoxypseudolaric acid B during storage.
Disclaimer: Specific stability data for Demethoxydeacetoxypseudolaric acid B is limited. The following recommendations are based on the known properties of the closely related parent compound, Pseudolaric acid B (PAB), and general principles for the storage of diterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of related diterpenoids, the primary factors contributing to degradation are likely:
-
Hydrolysis: The presence of ester and lactone functional groups makes the molecule susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The conjugated diene system and other parts of the molecule may be prone to oxidation from atmospheric oxygen.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in compounds with chromophores like this compound.
-
Elevated Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions.
Q2: How should I store the solid (powder) form of this compound?
A2: For optimal stability, the solid compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to minimize oxidation.
-
Light: Protect from light by storing in an amber-colored vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption and subsequent hydrolysis.
Q3: I need to prepare a stock solution. What is the best solvent, and how should I store it?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for Pseudolaric acid B and is likely suitable for this compound.[1]
-
Preparation: Use anhydrous, high-purity DMSO to prepare stock solutions.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. For daily or weekly use, an aliquot can be stored at -20°C.
-
Caution: Avoid storing solutions in aqueous buffers for extended periods, as this can lead to hydrolysis. The chemical stability of Pseudolaric acid B in PBS (pH 7.4) has been shown to be enhanced by complexation with cyclodextrins, suggesting that it is otherwise unstable in aqueous media over time.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Loss of biological activity in my experiments. | Compound degradation. | 1. Prepare fresh stock solutions from solid compound. 2. Review storage conditions of both solid and solution forms. 3. Perform a purity check of your compound using HPLC. |
| Unexpected peaks appear in my HPLC chromatogram. | Degradation products have formed. | 1. Confirm the identity of the main peak using a reference standard. 2. Investigate potential degradation pathways (hydrolysis, oxidation) based on the new peak's characteristics. 3. Implement stricter storage protocols (lower temperature, inert atmosphere, light protection). |
| The solid compound has changed in color or appearance. | Potential oxidation or moisture uptake. | 1. Do not use the compound if physical changes are observed. 2. Re-evaluate your storage container and sealing method to ensure it is airtight and protected from light. 3. Always handle the solid compound in a dry environment (e.g., glove box) if possible. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Atmosphere | Light Condition |
| Solid (Powder) | Long-term (> 6 months) | -80°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) |
| Solid (Powder) | Short-term (< 6 months) | -20°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) |
| DMSO Stock Solution | Long-term (> 1 month) | -80°C | Air | Dark (Amber Vial) |
| DMSO Stock Solution | Short-term (< 1 month) | -20°C | Air | Dark (Amber Vial) |
| Aqueous Solution | Very short-term (< 24 hours) | 2-8°C | Air | Dark (Amber Vial) |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare samples stored under different conditions (e.g., solid at room temp, solution at 4°C) in the same manner as the standard.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength based on the compound's UV-Vis spectrum (a photodiode array detector is recommended).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run the freshly prepared standard to determine the retention time and peak area of the intact compound.
-
Run the test samples.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main peak's area indicates degradation.
-
Calculate the percentage purity by dividing the main peak area by the total area of all peaks.
-
Visualizations
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Recommended workflow for handling and analyzing this compound.
References
Overcoming resistance to Demethoxydeacetoxypseudolaric acid B in cell lines.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing cellular resistance to Demethoxydeacetoxypseudolaric acid B (DMAPT-B).
Frequently Asked Questions (FAQs)
Q1: My cell line's sensitivity to DMAPT-B has decreased. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of DMAPT-B in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. The "Resistance Index" (RI) can be calculated to quantify the degree of resistance.[1][2]
Q2: What are the common mechanisms that could be causing resistance to DMAPT-B in my cell line?
A2: While specific mechanisms for DMAPT-B are not widely documented, resistance to anti-cancer agents typically develops through several well-established pathways. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the drug out of the cell.[3][4][5]
-
Altered Drug Metabolism: Increased activity of detoxifying systems, like the Cytochrome P-450 enzyme system, which can inactivate the compound.[3][6]
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins, allowing cells to evade drug-induced cell death.[3]
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK) that compensate for the drug's effects.[7][8]
-
Enhanced DNA Repair: For DNA-damaging agents, cells may increase their capacity to repair DNA lesions.[9][10]
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.[9][10]
Q3: How can I generate a DMAPT-B resistant cell line for my studies?
A3: A common method is through continuous exposure to the drug with gradually increasing concentrations.[1][2] This process involves culturing the parental cell line in a medium containing a low concentration of DMAPT-B (e.g., the IC20) and then incrementally increasing the dose as the cells adapt.[1] This mimics the clinical development of acquired resistance.[1] Alternatively, genetic engineering tools like CRISPR-Cas9 can be used to modify specific genes known to confer drug resistance.[1]
Q4: What strategies can I employ to overcome DMAPT-B resistance?
A4: Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Using DMAPT-B in conjunction with other therapeutic agents can be effective. This could involve combining it with an inhibitor of a specific resistance mechanism (e.g., a P-glycoprotein inhibitor) or with another cytotoxic drug that has a different mechanism of action.[7][11]
-
Targeting Alternative Pathways: If resistance is caused by the activation of a compensatory survival pathway, inhibitors targeting that pathway can re-sensitize the cells to the primary drug.[7]
-
Novel Drug Delivery Systems: Nanoparticle-based drug delivery systems can sometimes bypass efflux pumps and increase the intracellular concentration of the drug.[7][12]
Troubleshooting Guides
Guide 1: Investigating the Cause of Acquired DMAPT-B Resistance
This guide provides a workflow for identifying the potential mechanism behind observed resistance to DMAPT-B.
Problem: A previously sensitive cell line now shows a significantly higher IC50 for DMAPT-B.
Workflow:
Data Interpretation:
| Experimental Result | Potential Implication | Next Step |
| Increased P-gp (ABCB1) expression | Drug efflux is a likely mechanism of resistance.[5] | Confirm with a functional efflux assay. |
| Increased Rhodamine 123 extrusion | ABC transporter-mediated efflux is active. | Test DMAPT-B in combination with a P-gp inhibitor. |
| Upregulation of p-Akt | Activation of the PI3K/Akt survival pathway.[8] | Test DMAPT-B in combination with a PI3K/Akt inhibitor. |
| No change in common mechanisms | Resistance may be due to a novel or unexamined mechanism. | Consider whole-exome sequencing to identify mutations. |
Guide 2: Overcoming Resistance via Combination Therapy
Problem: You have identified a likely resistance mechanism and want to test a combination therapy to re-sensitize the cells.
Workflow:
Data Interpretation:
| Combination Index (CI) Value | Interpretation | Conclusion |
| CI < 1 | Synergistic Effect | The combination is more effective than the sum of individual drugs. |
| CI = 1 | Additive Effect | The combination effect is equal to the sum of individual drugs. |
| CI > 1 | Antagonistic Effect | The combination is less effective than the individual drugs. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol determines the concentration of DMAPT-B required to inhibit the growth of 50% of cells.
Materials:
-
Parental and suspected resistant cell lines
-
DMAPT-B stock solution
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of DMAPT-B in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus drug concentration on a logarithmic scale. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp/ABCB1) Expression
This protocol assesses the protein level of the P-gp efflux pump.
Materials:
-
Cell lysates from parental and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-P-glycoprotein, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the P-gp signal to the β-actin loading control to compare expression levels between parental and resistant cells.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. tezu.ernet.in [tezu.ernet.in]
- 3. Mechanisms of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of drug response in TNBC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. news-medical.net [news-medical.net]
- 12. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with Demethoxydeacetoxypseudolaric acid B (Pseudolaric Acid B)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxydeacetoxypseudolaric acid B (DMAPT-B), also commonly known as Pseudolaric acid B (PAB). This guide will help optimize dosage and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo antitumor studies with Pseudolaric Acid B (PAB)?
A1: Based on published literature, a common starting point for antitumor efficacy studies in murine models is intraperitoneal (i.p.) injection. Doses ranging from 30 mg/kg/day to 60 mg/kg/day have been shown to significantly inhibit the growth of transplantable tumors, such as Lewis lung cancer and hepatocarcinoma 22 (H22).[1] For instance, in a study with H22 tumor-bearing mice, a 60 mg/kg/day i.p. dose resulted in a 40.1% tumor inhibition rate.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and cell line.
Q2: How can I overcome the poor water solubility of PAB for in vivo administration?
A2: The poor aqueous solubility of PAB is a significant challenge. Several formulation strategies can be employed to enhance its bioavailability:
-
Cyclodextrin (B1172386) Complexation: Complexing PAB with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to dramatically increase its solubility by up to 600-fold, making it suitable for administration as an aqueous solution.[2]
-
Microemulsion-based Gels: For topical or dermal delivery, formulating PAB into a microemulsion-based gel can significantly enhance its permeability and bioavailability.[3]
-
Use of Solvents: For preclinical studies, PAB can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) and then further diluted in a vehicle suitable for animal administration, such as saline or corn oil. However, it is essential to conduct vehicle-controlled studies to rule out any effects of the solvent.
Q3: What are the common routes of administration for PAB in animal models?
A3: The choice of administration route depends on the therapeutic goal and the formulation. Common routes include:
-
Intraperitoneal (i.p.) Injection: Widely used for systemic antitumor studies.[1][4]
-
Intravenous (i.v.) Injection: A derivative of PAB has been administered intravenously at a dose of 1 mg/kg to study its pharmacokinetic properties.[5]
-
Topical Application: For skin-related indications like fungal infections or contact hypersensitivity, topical application of a PAB-formulated gel has proven effective.[3][6]
-
Oral Administration: PAB is described as an orally active diterpene acid, suggesting that oral gavage could be a potential route, though specific in vivo oral dosage data is less prevalent in the provided search results.[7]
Q4: What is the primary mechanism of action of PAB in vivo?
A4: PAB primarily acts as a microtubule-destabilizing agent.[8][9] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and the inhibition of mitotic spindle formation, ultimately inducing apoptosis (programmed cell death) in cancer cells.[8][9][10]
Q5: Are there any known toxicities associated with PAB in vivo?
A5: One study in Kunming mice demonstrated that PAB administered intraperitoneally at a dose of 25 mg/kg daily for 14 days did not induce significant structural or biochemical changes in the liver and kidneys.[4] However, it is always recommended to conduct preliminary toxicity studies in your specific animal model, including monitoring for weight loss, changes in behavior, and performing histopathological analysis of major organs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of PAB during formulation or administration. | Poor aqueous solubility of PAB. | - Utilize solubilization techniques such as cyclodextrin complexation or microemulsions.[2][3]- If using a solvent like DMSO, ensure the final concentration in the vehicle is low enough to prevent precipitation and is well-tolerated by the animals. |
| Lack of significant antitumor effect at previously reported doses. | - Cell line resistance.- Suboptimal administration route or frequency.- Poor bioavailability of the formulation. | - Test the sensitivity of your specific cancer cell line to PAB in vitro before starting in vivo studies.- Consider alternative administration routes that might improve drug delivery to the tumor site.- Optimize the formulation to enhance solubility and bioavailability.[2][3] |
| Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy). | - The dose may be too high for the specific animal strain or model.- Vehicle toxicity. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Always include a vehicle-only control group to assess the effects of the solvent and formulation components. |
| Inconsistent results between experiments. | - Variability in formulation preparation.- Inconsistent administration technique.- Animal-to-animal variation. | - Standardize the formulation protocol and ensure complete dissolution of PAB.- Ensure all personnel are proficient in the chosen administration technique.- Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Summary of In Vivo Dosages and Administration Routes for Pseudolaric Acid B
| Application | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Antitumor | Mice (H22 xenograft) | 30 mg/kg/day & 60 mg/kg/day | Intraperitoneal (i.p.) | Inhibition of tumor growth (14.4% and 40.1% respectively) | [1] |
| Antitumor | Mice (Lewis lung cancer) | 30 mg/kg/day & 60 mg/kg/day | Intraperitoneal (i.p.) | Inhibition of tumor growth (39.1% and 47.0% respectively) | [1] |
| Antifungal | Guinea Pigs (C. albicans infected) | 8 mg/g | Topical | Higher efficacy than 20mg/g miconazole (B906) nitrate (B79036) cream | [3] |
| Pharmacokinetics (PAB derivative) | Mice (ICR) | 1 mg/kg | Intravenous (i.v.) | T1/2 of 40.2 h, Cmax of 32.1 ng/mL | [5] |
| Toxicity Study | Mice (Kunming) | 25 mg/kg/day for 14 days | Intraperitoneal (i.p.) | No significant hepatotoxicity or renal toxicity observed | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of Pseudolaric Acid B in Mice
-
Formulation:
-
For a 10 mg/mL stock solution, dissolve 10 mg of PAB in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For a final injection volume of 100 µL per 20 g mouse at a dose of 30 mg/kg, dilute the stock solution in sterile saline. For example, for a 20g mouse, the dose is 0.6 mg. This would require 60 µL of the 10 mg/mL stock solution. Add 40 µL of sterile saline to bring the final volume to 100 µL. Prepare fresh daily.
-
-
Animal Handling:
-
Weigh each mouse accurately before injection.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the PAB formulation slowly.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress, such as lethargy, ruffled fur, or labored breathing, for at least 30 minutes post-injection.
-
Continue daily monitoring for the duration of the study, including body weight measurements.
-
Mandatory Visualizations
Caption: PAB's primary mechanism of action leading to apoptosis.
Caption: Experimental workflow for in vivo studies with PAB.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dramatic improvement of the solubility of pseudolaric acid B by cyclodextrin complexation: preparation, characterization and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microemulsion based gel for topical dermal delivery of pseudolaric acid B: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Topical application of Pseudolaric acid B improve DNFB-induced contact hypersensitivity via regulating the balance of Th1/Th17/Treg cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pseudolaric acid B induces mitotic catastrophe followed by apoptotic cell death in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Demethoxydeacetoxypseudolaric acid B in experiments.
Disclaimer: Direct experimental data on Demethoxydeacetoxypseudolaric acid B (DdAPB) is limited. The following guidance is based on published research on the closely related compound, Pseudolaric acid B (PAB), and general principles of pharmacological experimentation. Researchers should use this information as a starting point and perform careful validation for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound (DdAPB)?
A1: While specific off-target effects for DdAPB are not well-documented, we can infer potential effects from studies on Pseudolaric acid B (PAB). PAB has demonstrated cytotoxic effects against various cancer cell types.[1] Therefore, off-target cytotoxicity in non-target cell lines or primary cells is a primary concern. It is crucial to establish a therapeutic window where DdAPB exhibits the desired on-target effect with minimal toxicity to control cells. PAB has been shown to induce apoptosis and cell cycle arrest, specifically at the G2/M phase.[2][3] These effects could be considered off-target if they occur in non-cancerous cells or at concentrations that deviate significantly from the on-target effective dose.
Q2: How can I determine the optimal concentration of DdAPB to minimize off-target effects?
A2: A dose-response study is essential. We recommend performing a cell viability assay (e.g., MTT or CCK-8) across a wide range of DdAPB concentrations on both your target cells and relevant control (non-target) cells. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for both cell types and identify a concentration range that is selective for your target cells. For example, PAB has shown an IC50 of 1.59 ± 0.47 µM in acute myeloid leukemia (AML) cells.[4] This provides a potential starting point for your dose-response experiments with DdAPB.
Q3: Are there known cellular targets of the parent compound, Pseudolaric acid B (PAB), that could be off-targets for DdAPB?
A3: Yes, PAB has been reported to target the transmembrane glycoprotein (B1211001) CD147, which is overexpressed in many malignancies.[4] Additionally, PAB has been shown to suppress the Akt signaling pathway and inhibit the BCR-ABL pathway in cancer cells.[1][3] Depending on your experimental model and the expression levels of these proteins, these could be considered off-target interactions. It is advisable to assess the activation state of these pathways in your experimental system when treating with DdAPB.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in control (non-target) cells.
-
Question: I am observing significant cell death in my control cell line at a concentration that is effective on my target cells. How can I reduce this off-target toxicity?
-
Answer:
-
Lower the Concentration: The most straightforward approach is to lower the concentration of DdAPB. Refer to your dose-response curve to identify a concentration that maintains efficacy against target cells while minimizing toxicity in control cells.
-
Reduce Incubation Time: Shorten the duration of exposure to DdAPB. A time-course experiment can help determine the minimum time required to achieve the desired on-target effect. PAB has been shown to have time-dependent effects.[1][2]
-
Use a Different Cell Line: If possible, consider using a control cell line that is less sensitive to DdAPB.
-
Assess Serum Concentration: The concentration of serum in your cell culture media can influence drug uptake and toxicity. Consider performing your experiments with varying serum concentrations to see if it modulates the observed cytotoxicity.
-
Issue 2: Inconsistent or non-reproducible results.
-
Question: My experimental results with DdAPB are varying between experiments. What could be the cause?
-
Answer:
-
Compound Stability: Ensure the stability of your DdAPB stock solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
Experimental Confluency: Ensure that you are seeding cells at a consistent density and treating them at a similar level of confluency for each experiment, as cell density can affect drug response.
-
Issue 3: The observed biological effect does not seem to correlate with the expected on-target activity.
-
Question: I am seeing a cellular phenotype after DdAPB treatment, but I am not sure if it is due to the intended mechanism of action. How can I verify this?
-
Answer:
-
Rescue Experiments: If you have a known target of DdAPB, try to rescue the phenotype by overexpressing the target protein or by adding a downstream effector.
-
Use a Negative Control Analog: If available, use a structurally related but inactive analog of DdAPB as a negative control. This can help confirm that the observed effect is due to the specific chemical structure of DdAPB.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) or western blotting for downstream pathway components to confirm that DdAPB is engaging with its intended target in your cells. For instance, if you hypothesize that DdAPB, like PAB, inhibits the Akt pathway, you can perform a western blot to check the phosphorylation status of Akt.[1]
-
Quantitative Data Summary
The following table summarizes the reported IC50 value for the related compound, Pseudolaric acid B (PAB). This can be used as a reference point for designing dose-response experiments for DdAPB.
| Compound | Cell Line/Type | IC50 | Reference |
| Pseudolaric acid B (PAB) | Acute Myeloid Leukemia (AML) cells | 1.59 ± 0.47 µM | [4] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from methods used to assess the cytotoxic effects of Pseudolaric acid B.[1][2]
Objective: To determine the concentration-dependent effect of this compound on the viability of adherent cells.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
This compound (DdAPB) stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of DdAPB in complete medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest DdAPB concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DdAPB or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the DdAPB concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for identifying and mitigating off-target effects.
Caption: The proposed signaling pathway of DdAPB is based on PAB's known inhibition of Akt.[1]
References
- 1. Pseudolaric acid B exerts antitumor activity via suppression of the Akt signaling pathway in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pseudolaric acid B on gastric cancer cells: inhibition of proliferation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces mitotic arrest and apoptosis in both imatinib-sensitive and -resistant chronic myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudolaric Acid B Targets CD147 to Selectively Kill Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficiency of the alkoxycarbonyl radical cyclization step in synthesis.
Welcome to the technical support center for alkoxycarbonyl radical cyclization. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help researchers, scientists, and drug development professionals improve the efficiency of this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My cyclization yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields in alkoxycarbonyl radical cyclizations can stem from several factors. Systematically investigate the following:
-
Inefficient Radical Generation: The radical initiator (e.g., AIBN, V-601) may be old or decomposing inefficiently. Use a fresh batch of initiator and ensure the reaction temperature is appropriate for its half-life. For photoredox methods, ensure your light source is emitting at the correct wavelength and intensity for the chosen photocatalyst.[1][2]
-
Suboptimal Reagent Concentration: In classic methods using reagents like tributyltin hydride (Bu₃SnH), the concentration is critical. If the hydride concentration is too high, direct reduction of the radical can outcompete the desired cyclization. Running the reaction under high dilution conditions can favor the intramolecular cyclization over the bimolecular reduction.[3]
-
Competing Side Reactions: The primary competing pathway is often β-scission of the alkoxy radical, which can be solvent-dependent.[4] Another possibility is premature decarboxylation, although 5-exo cyclizations are generally faster.[5]
-
Poor Substrate Reactivity: 6-exo cyclizations are known to be significantly less efficient than 5-exo cyclizations.[5] If your substrate is designed for a 6-exo closure, you may need to extensively optimize conditions or reconsider the synthetic route.
Q2: I'm observing a significant amount of a simple reduced, uncyclized product. What is happening and how can I prevent it?
A2: This is a classic problem in radical cyclizations mediated by a hydrogen donor like tributyltin hydride. The carbon-centered radical formed after the initial step is being "trapped" or reduced by the hydride before it has a chance to cyclize onto the tethered alkene or alkyne.
Solution: The rate of reduction is dependent on the concentration of both the radical and the tributyltin hydride, whereas the rate of cyclization is only dependent on the radical concentration.[3] Therefore, you can favor cyclization by significantly lowering the concentration of tributyltin hydride. This is typically achieved by performing the reaction at high dilution (e.g., 0.01-0.05 M) and adding the Bu₃SnH and initiator solution slowly via syringe pump over several hours. This keeps the instantaneous concentration of the reducing agent low, giving the intramolecular cyclization time to occur.
Q3: My reaction is producing unexpected side products. What are the likely culprits?
A3: Besides the simple reduction product, several other side reactions can occur:
-
β-Scission: Alkoxy radicals can undergo fragmentation, especially in polar solvents.[4] This pathway competes with the desired cyclization and can lead to complex product mixtures.
-
Solvent Participation: In some cases, the solvent can be involved in the reaction. For example, in a photoredox/nickel-catalyzed reaction using 1,4-dioxane (B91453) as a solvent, C-H arylation of the dioxane was observed as a competitive side reaction. Using a non-reactive co-solvent like benzene (B151609) was found to be critical to minimize this.[5]
-
Decarboxylation: While often slower than 5-exo cyclization, the initial alkoxycarbonyl radical can lose CO₂ to form a new alkyl radical, which can lead to different products.[5]
Q4: How do I choose between a classic tin-hydride method and a modern photoredox method?
A4: The choice depends on your substrate, desired functionality, and tolerance for toxic reagents.
-
Classic Tin-Hydride Method (e.g., Bu₃SnH/AIBN): This is a robust and well-established method for simple reductive cyclizations.[6] However, it suffers from the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[2]
-
Modern Photoredox Method: These methods offer milder reaction conditions (often room temperature, visible light) and avoid toxic tin reagents.[4] They have enabled new transformations, such as coupling the cyclization with a subsequent cross-coupling reaction in a single step.[5][7] This allows for the installation of aryl or vinyl groups at the cyclized position, significantly increasing molecular complexity. However, these reactions can require more complex catalyst systems (e.g., an iridium photocatalyst and a nickel cross-coupling catalyst) and may need more optimization.
Q5: Are there safer alternatives to AIBN or tributyltin hydride?
A5: Yes. For radical initiation, alternatives to AIBN exist, such as Dimethyl 2,2'-azobis(2-methylpropionate) (V-601). V-601 is considered safer because its decomposition byproducts are less toxic than the cyanide-containing residues from AIBN.[1] For the reducing agent, tris(trimethylsilyl)silane (B43935) (TTMSS) is a common, less toxic alternative to tributyltin hydride for reductive cyclizations.[2]
Data & Optimization Tables
Quantitative data is crucial for optimizing reaction conditions. The following tables summarize key findings from the literature.
Table 1: Optimization of a Photoredox/Nickel Dual Catalysis Reaction [5] Reaction: 5-exo alkoxycarbonyl radical cyclization followed by cross-coupling with an aryl iodide.
| Entry | Catalyst System | Coupling Partner | Solvent | Yield of Spirolactone |
| 1 | 2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + 10 mol% [Ni(dtbbpy)(H₂O)₄]Cl₂ | Aryl Iodide | 1,4-Dioxane/Benzene | 87% |
| 2 | 2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + 10 mol% [Ni(dtbbpy)(H₂O)₄]Cl₂ | Aryl Bromide | 1,4-Dioxane/Benzene | Significantly Lower |
| 3 | 2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + 10 mol% [Ni(dtbbpy)(H₂O)₄]Cl₂ | Aryl Iodide | 1,4-Dioxane only | Lower (due to side reactions) |
Table 2: Comparison of Common Radical Initiators [1][8]
| Initiator | Common Name | Key Advantages | Key Disadvantages |
| Azobisisobutyronitrile | AIBN | Predictable decomposition kinetics, widely used.[9] | Generates toxic, cyanide-containing byproducts.[1] |
| Dimethyl 2,2'-azobis(2-methylpropionate) | V-601 | Nitrile-free, produces less toxic and more volatile byproducts, safer.[1] | May require different optimal temperatures than AIBN. |
Experimental Protocols
Protocol 1: General Procedure for Tributyltin Hydride-Mediated Reductive Cyclization
This protocol is a representative example for a standard reductive cyclization using Bu₃SnH and AIBN.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the radical precursor (e.g., an unsaturated alkyl halide or xanthate, 1.0 equiv) in degassed benzene or toluene (B28343) to a final concentration of 0.01-0.05 M.
-
Initiator/Reducer Solution: In a separate flask, prepare a solution of tributyltin hydride (Bu₃SnH, 1.1 equiv) and AIBN (0.1-0.2 equiv) in the same degassed solvent.
-
Reaction Execution: Heat the solution of the precursor to reflux (typically 80°C for benzene or 110°C for toluene).
-
Slow Addition: Add the Bu₃SnH/AIBN solution to the refluxing mixture dropwise via a syringe pump over 4-6 hours. This slow addition is crucial to maintain a low concentration of the tin hydride, minimizing direct reduction.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin byproducts. Purification is typically achieved by flash chromatography, often with the addition of KF to the silica (B1680970) gel to help remove tin residues.
Protocol 2: General Procedure for a Photoredox/Nickel-Catalyzed Cyclization-Coupling Cascade [5]
This protocol describes a modern approach to couple the cyclization with a C-C bond formation.
-
Preparation: In a glovebox, add the homoallylic cesium oxalate (B1200264) precursor (1.2 equiv), aryl iodide (1.0 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%), and nickel catalyst (e.g., [Ni(dtbbpy)(H₂O)₄]Cl₂, 10 mol%) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and benzene) to the vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in front of a blue LED light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction for consumption of the starting material by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Visual Guides: Workflows and Mechanisms
Troubleshooting Workflow for Low Cyclization Yield
A decision tree for troubleshooting low yields in radical cyclization reactions.
Key Competing Pathways for Alkoxycarbonyl Radicals
Major reaction pathways available to an alkoxycarbonyl radical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization Cross-Coupling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Facile Preparation of Spirolactones by an Alkoxycarbonyl Radical Cyclization-Cross-Coupling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Dealing with low conversion rates in Demethoxydeacetoxypseudolaric acid B synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering low conversion rates during the semi-synthesis of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) from Pseudolaric acid B (PLAB).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDA-PLB) and how is it synthesized?
A1: this compound is a derivative of Pseudolaric acid B (PLAB), a bioactive diterpenoid isolated from the bark of the golden larch tree (Pseudolarix kaempferi). Current synthetic strategies primarily involve a semi-synthesis approach starting from the natural product PLAB. This process typically involves two key transformations: the selective demethylation of the methyl ester and the hydrolysis of the acetate (B1210297) group. Due to the complex and sensitive nature of the PLAB scaffold, these modifications can present challenges, often leading to low yields.
Q2: What are the most common causes of low conversion rates in the semi-synthesis of DMDA-PLB?
A2: Low conversion rates in the semi-synthesis of DMDA-PLB can stem from several factors:
-
Incomplete Reactions: Either the demethylation or the deacetoxylation step may not proceed to completion.
-
Side Reactions: The complex structure of PLAB contains multiple reactive sites, which can lead to undesired side reactions under the conditions used for demethylation and deacetoxylation.
-
Degradation of Starting Material or Product: The intricate framework of pseudolaric acids can be sensitive to harsh reaction conditions, leading to decomposition.
-
Difficult Purification: The final product may be challenging to separate from starting material, partially reacted intermediates, and byproducts, resulting in low isolated yields.
Q3: Are there any specific safety precautions to consider during the synthesis of DMDA-PLB?
A3: Yes. Pseudolaric acid B and its derivatives have shown cytotoxic activities. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Furthermore, many reagents used for demethylation and hydrolysis can be corrosive, toxic, or moisture-sensitive, requiring careful handling and storage.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the two main stages of the semi-synthesis of DMDA-PLB from PLAB.
A. Stage 1: Selective Demethylation of the Methyl Ester
The selective cleavage of the methyl ester on the perhydroazulene core is a critical step. Low yields are often attributed to incomplete reaction or unwanted side reactions.
Problem 1: Low yield of the demethylated intermediate.
| Possible Cause | Suggested Solution |
| Inefficient Demethylation Reagent | The choice of demethylating agent is crucial for selectivity and efficiency. Strong, non-selective reagents can lead to degradation. Consider using milder, more selective reagents such as lithium iodide (LiI) in a suitable solvent (e.g., pyridine (B92270), DMF, or ethyl acetate), or thiolates like sodium ethanethiolate (NaSEt). |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate and selectivity. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, excessive heat can promote side reactions. It is advisable to monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Presence of Water | Many demethylation reagents are sensitive to moisture. Ensure that all glassware is oven-dried and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Steric Hindrance | The methyl ester in PLAB is sterically hindered, which can slow down the reaction. Prolonging the reaction time or using a less bulky nucleophilic demethylating agent might improve the conversion rate. |
Problem 2: Formation of multiple unidentified byproducts.
| Possible Cause | Suggested Solution |
| Lack of Selectivity | The demethylating agent may be reacting with other functional groups in the molecule. The use of highly selective reagents is paramount. Protecting sensitive functional groups prior to demethylation might be necessary, although this adds steps to the synthesis. |
| Epimerization | Basic conditions used for some demethylation methods could lead to epimerization at stereocenters adjacent to carbonyl groups. Using milder, non-basic conditions or carefully controlling the reaction time and temperature can mitigate this issue. |
| Degradation of the Core Structure | The complex tricyclic core of PLAB can be sensitive to harsh acidic or basic conditions. It is important to choose demethylation methods that are known to be compatible with sensitive substrates. |
B. Stage 2: Hydrolysis of the Acetate Ester (Deacetoxylation)
The hydrolysis of the acetate ester to the corresponding alcohol is the final step in the synthesis of DMDA-PLB.
Problem 1: Incomplete hydrolysis of the acetate group.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst or Reagent | Whether using acid- or base-catalyzed hydrolysis, ensure that a sufficient amount of the catalyst or reagent is used. For base-catalyzed hydrolysis (saponification), at least a stoichiometric amount of base is required. |
| Low Reaction Temperature | Ester hydrolysis can be slow at room temperature. Heating the reaction mixture is often necessary to achieve a reasonable reaction rate. Refluxing in a suitable solvent is a common practice. |
| Reversibility of the Reaction (Acid-Catalyzed) | Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, a large excess of water should be used.[1][2][3][4] |
| Steric Hindrance | The acetate group in the PLAB scaffold might be sterically hindered. More forcing conditions (higher temperature, longer reaction time) or the use of a less hindered base might be required. |
Problem 2: Degradation of the molecule during hydrolysis.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Strong acidic or basic conditions, coupled with high temperatures, can lead to the degradation of the sensitive core structure of the molecule. |
| Lactone Ring Opening | The γ-lactone present in the PLAB structure can be susceptible to hydrolysis under strong basic conditions. Careful control of the reaction conditions (e.g., using a milder base or limiting the reaction time) is necessary to avoid this side reaction. |
| Rearrangement Reactions | The presence of multiple functional groups and stereocenters can make the molecule prone to rearrangements under acidic or basic conditions. Screening different catalysts and solvents is recommended to find conditions that minimize these side reactions. |
III. Experimental Protocols
The following are generalized protocols for the key transformations in the semi-synthesis of DMDA-PLB. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: General Procedure for Selective Demethylation using Lithium Iodide
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the PLAB starting material in anhydrous pyridine (or another suitable high-boiling polar aprotic solvent).
-
Reagent Addition: Add an excess of anhydrous lithium iodide (LiI) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing dilute hydrochloric acid (HCl) and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the demethylated intermediate.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis (Saponification) of the Acetate Ester
-
Preparation: Dissolve the acetylated intermediate in a suitable solvent mixture, such as methanol/water or THF/water.
-
Reagent Addition: Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the final product, DMDA-PLB, by column chromatography or recrystallization.
IV. Visualizations
Diagram 1: Logical Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart for troubleshooting low conversion rates.
Diagram 2: Semi-Synthetic Pathway from PLAB to DMDA-PLB
Caption: The two-step semi-synthesis of DMDA-PLB from PLAB.
References
- 1. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Purification Techniques for Demethoxydeacetoxypseudolaric Acid B (DMDA-PLB) Analogs
Welcome to the technical support center for the purification of Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the isolation and purification of this important class of diterpenoid acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for purifying DMDA-PLB analogs from a crude extract?
A1: Typically, the purification process begins with a preliminary fractionation using solvent partitioning. This separates compounds based on their polarity. For DMDA-PLB analogs, which are acidic, an acid-base extraction can be highly effective. The crude extract can be dissolved in an organic solvent and washed with an aqueous basic solution to extract the acidic analogs into the aqueous phase. The aqueous phase is then acidified and re-extracted with an organic solvent to recover the purified acidic fraction.
Q2: Which chromatographic techniques are most suitable for the purification of DMDA-PLB analogs?
A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most powerful technique for purifying DMDA-PLB analogs. C18 and C30 columns are commonly used. For initial, larger-scale purification, flash column chromatography with silica (B1680970) gel can be employed to separate major classes of compounds before proceeding to preparative HPLC for final purification.
Q3: What are the key physicochemical properties of DMDA-PLB analogs to consider during purification?
A3: DMDA-PLB and its analogs are diterpene acids. Key properties include:
-
Low water solubility: This makes RP-HPLC a suitable technique and influences the choice of crystallization solvents.[1]
-
Acidic nature: Allows for acid-base extraction techniques.
-
UV absorbance: While they may not have a strong chromophore, they can often be detected by UV detectors in HPLC, typically at lower wavelengths (around 210 nm).
-
Susceptibility to degradation: Like many natural products, they can be sensitive to heat, light, and extreme pH conditions.
Q4: How can I improve the resolution between closely related DMDA-PLB analogs during HPLC?
A4: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to acidified water (e.g., with 0.1% formic or acetic acid).
-
Use a shallower gradient: A slower increase in the organic solvent concentration can enhance the separation of closely eluting peaks.
-
Change the stationary phase: If a C18 column does not provide adequate separation, a C30 column, which offers different selectivity for hydrophobic, long-chain molecules, may be effective.
-
Lower the temperature: Reducing the column temperature can sometimes improve the resolution between structurally similar compounds.
Q5: My DMDA-PLB analog "oils out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point. To address this, you can:
-
Add more of the "good" solvent: This will keep the compound dissolved at a slightly lower temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal can initiate crystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of DMDA-PLB analogs.
HPLC Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete extraction from the initial matrix.- Suboptimal mobile phase composition leading to poor elution.- Irreversible adsorption to the column.- Degradation of the compound on the column. | - Optimize extraction solvent and time.- Perform a solvent scouting to find the optimal mobile phase.- Use a different stationary phase (e.g., C30 instead of C18).- Ensure the mobile phase pH is compatible with the compound's stability. |
| Poor Peak Shape (Tailing or Fronting) | - Column overloading.- Inappropriate mobile phase pH.- Interaction with active sites on the silica backbone.- Sample solvent being too strong. | - Reduce the injection volume or sample concentration.- Adjust the pH of the mobile phase to suppress the ionization of the acidic analyte (e.g., add 0.1% formic acid).- Use an end-capped column.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector.- Carryover from a previous injection.- Late-eluting compounds from a previous run. | - Use high-purity solvents and filter the mobile phase.- Implement a thorough needle wash protocol.- Run a blank gradient after each sample.- Ensure the column is fully regenerated between runs. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp aging.- Temperature fluctuations. | - Degas the mobile phase thoroughly.- Use fresh, HPLC-grade solvents.- Replace the detector lamp if necessary.- Use a column oven to maintain a stable temperature. |
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is highly soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Slowly evaporate the solvent.- Cool the solution to a lower temperature (e.g., in a freezer).- Try a different solvent or a solvent/anti-solvent system.- Further purify the compound by chromatography. |
| Rapid Crystallization (Formation of Powder) | - Solution is too concentrated.- Cooling is too fast. | - Re-dissolve the solid in more hot solvent.- Allow the solution to cool slowly to room temperature before placing it in a cold environment.[2] |
| Low Crystal Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a solvent in which the compound has lower solubility at cold temperatures.[2] |
| Oily Precipitate | - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities. | - Use a lower-boiling point solvent.- Add more solvent to reduce the saturation point.- Further purify the material before crystallization.[2] |
Experimental Protocols
Preparative RP-HPLC for DMDA-PLB Analog Purification
This protocol is a general guideline and may require optimization for specific analogs.
-
Column: C18 or C30 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A shallow gradient is often effective. For example:
-
0-5 min: 50% B
-
5-45 min: 50% to 80% B
-
45-50 min: 80% to 95% B
-
50-55 min: 95% B
-
55-60 min: 95% to 50% B (re-equilibration)
-
-
Flow Rate: Adjust based on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the partially purified extract in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the retention time of the target peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Troubleshooting Workflow for DMDA-PLB Analog Purification
Caption: A decision-tree workflow for troubleshooting the purification of DMDA-PLB analogs.
Logical Relationship of Purification Steps
Caption: A typical workflow for the purification of DMDA-PLB analogs from a crude extract.
References
Validation & Comparative
A Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B and Other Microtubule Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Demethoxydeacetoxypseudolaric acid B (DMDA-PAB), also known as Pseudolaric acid B (PAB), with other established microtubule inhibitors. This document outlines their mechanisms of action, presents supporting experimental data, and details relevant experimental protocols.
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for anticancer drug development. Microtubule inhibitors are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide focuses on a comparative analysis of DMDA-PAB, a microtubule-destabilizing agent, with other well-known inhibitors like paclitaxel (B517696) (a stabilizer), and vinca (B1221190) alkaloids and colchicine (B1669291) (destabilizers).
Mechanism of Action: A Tale of Stabilization and Destabilization
Microtubule-targeting agents exert their effects by interfering with the dynamic equilibrium of tubulin polymerization and depolymerization.
This compound (Pseudolaric acid B) is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[1][2] Studies have shown that PAB induces G2/M phase cell cycle arrest and subsequent apoptosis in various cancer cell lines.[1][3] Evidence suggests that PAB competes with colchicine for binding to tubulin, indicating an interaction with the colchicine-binding site on the β-tubulin subunit.[1][4] However, some research also points to the possibility of PAB interacting with a novel binding site on tubulin, distinct from those of colchicine and vinblastine (B1199706).[5]
Paclitaxel , a prominent microtubule-stabilizing agent, binds to the β-tubulin subunit within the microtubule, promoting tubulin polymerization and stabilizing the resulting microtubule. This action disrupts the normal dynamics of microtubules, leading to the formation of abnormal microtubule bundles and mitotic arrest, ultimately triggering apoptosis.
Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are classic microtubule-destabilizing agents. They bind to the β-tubulin subunit at a site distinct from the colchicine-binding site, known as the vinca alkaloid-binding site. This binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their disassembly.
Colchicine is another well-characterized microtubule-destabilizing agent that binds to the β-tubulin subunit. By binding to this site, colchicine inhibits tubulin polymerization and disrupts microtubule formation, leading to mitotic arrest.
Quantitative Data Presentation
The following tables summarize the available quantitative data for DMDA-PAB (PAB) and other microtubule inhibitors. It is important to note that IC50 values can vary depending on the cell line, experimental conditions, and assay used.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (PAB) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Cancer | 1.11 | [6] |
| U87 | Glioblastoma | ~10 | [7] |
| HeLa | Cervical Cancer | 10 | [3] |
| MCF-7 | Breast Cancer | Data varies | [1][3] |
| HepG2 | Liver Cancer | Data varies | [1][6] |
| A549 | Lung Cancer | Data varies | [6] |
Table 2: Comparative IC50 Values for Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| Pseudolaric acid B | 1.1 | [4] |
| Colchicine | ~2.5 | [1] |
Table 3: Comparative Cytotoxicity (IC50) of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various (8 human tumor cell lines) | Multiple | 2.5 - 7.5 | [8] |
Table 4: Comparative Cytotoxicity (IC50) of Vincristine in a Murine Leukemia Cell Line
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L5178Y | Murine Leukemia | 5.8 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in polymerization buffer.
-
-
Assay Procedure:
-
The tubulin solution is pre-incubated on ice.
-
The test compound dilutions are added to a 96-well plate.
-
The tubulin solution is added to the wells to initiate polymerization.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
The change in absorbance (turbidity) at 340 nm is measured over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
The rate and extent of polymerization are calculated from the absorbance curves.
-
The IC50 value for inhibition of polymerization is determined by plotting the percentage of inhibition against the compound concentration.
-
Immunofluorescence Microscopy for Microtubule Organization
This technique allows for the visualization of the microtubule network within cells to assess the effects of a compound.
Protocol:
-
Cell Culture and Treatment:
-
Cells are seeded on coverslips and allowed to adhere.
-
Cells are treated with the test compound at various concentrations for a specified duration.
-
-
Fixation and Permeabilization:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve cellular structures.
-
If using paraformaldehyde, cells are then permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular components.
-
-
Immunostaining:
-
Non-specific antibody binding is blocked using a blocking solution (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody specific for α-tubulin.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Imaging:
-
The coverslips are mounted on microscope slides.
-
The cells are visualized using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Culture and Treatment:
-
Cells are cultured and treated with the test compound for a specific time.
-
-
Cell Harvesting and Fixation:
-
Cells are harvested by trypsinization and washed with PBS.
-
Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the DNA.
-
-
Staining:
-
The fixed cells are washed and resuspended in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
-
Flow Cytometry:
-
The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
-
Data Analysis:
-
A histogram of DNA content is generated. Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
-
The percentage of cells in each phase is quantified.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation to determine the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding and Treatment:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
-
MTT Incubation:
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]
- 4. Interaction of pseudolaric acid B with the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolarix acid B, a new tubulin-binding agent, inhibits angiogenesis by interacting with a novel binding site on tubulin - East China Normal University [pure.ecnu.edu.cn]
- 6. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Demethoxydeacetoxypseudolaric Acid B's Bioactivity in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Demethoxydeacetoxypseudolaric acid B, commonly known in the scientific literature as Pseudolaric acid B (PAB), with established anticancer agents across various cancer models. PAB is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. This document summarizes key experimental findings, presents detailed protocols for the cited bioassays, and visualizes the underlying molecular pathways to offer a clear perspective on PAB's potential as a therapeutic candidate.
Executive Summary
Pseudolaric acid B demonstrates significant cytotoxic and antiproliferative activity against a range of cancer cell lines, including those resistant to standard chemotherapeutics. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis. This guide cross-validates these findings in breast, head and neck, glioblastoma, and colorectal cancer models, and draws comparisons with doxorubicin, paclitaxel, cisplatin, and vincristine.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of Pseudolaric acid B and comparator drugs.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, indicates the concentration of each compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that direct comparison of absolute IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Cancer Model | Cell Line | Pseudolaric Acid B (µM) | Doxorubicin (µM) | Paclitaxel (µM) | Cisplatin (µM) | Vincristine (nM) |
| Breast Cancer | MCF-7 | 1.35 (48h)[1] | - | 0.012[2] | - | 1.4[3] |
| MDA-MB-231 (Triple Negative) | 5.76 (72h) | - | - | - | - | |
| MDA435/LCC6 (Doxorubicin-sensitive) | 0.078 | 0.019 | - | - | - | |
| MDA435/LCC6MDR (Doxorubicin-resistant) | 0.086 | 1.34 | - | - | - | |
| Head and Neck Cancer | HN22 | ~1.0 (24h)[4] | - | - | - | - |
| Glioblastoma | U87 | ~10 (24h) | 1.8 (24h) | - | - | - |
| Colorectal Cancer | HCT-116 | 1.11 | - | - | - | - |
| Lung Cancer | A549 | - | - | - | 30[5] | - |
| Cervical Cancer | HeLa | - | - | - | - | 33[3] |
Data for comparator drugs in some cell lines were sourced from different studies and are provided for general reference.
Table 2: Induction of Apoptosis
This table presents the percentage of apoptotic cells following treatment with Pseudolaric acid B or a comparator drug. The data highlights the pro-apoptotic efficacy of PAB.
| Cancer Model | Cell Line | Treatment | Apoptosis Rate (%) |
| Glioblastoma | U87 | PAB (5 µM) | 24.43 |
| PAB (10 µM) | 50.12 | ||
| Lung Cancer | A549 | Cisplatin (10 µM) | ~20[6] |
| Cisplatin (20 µM) | ~35[6] |
Table 3: Cell Cycle Arrest
Pseudolaric acid B is a potent inducer of G2/M phase cell cycle arrest. This table quantifies the percentage of cells in the G2/M phase after treatment.
| Cancer Model | Cell Line | Treatment | G2/M Phase Arrest (%) |
| Glioblastoma | U87 | PAB (5 µM) | 42.25 |
| PAB (10 µM) | 67.32 | ||
| Breast Cancer | MCF-7 | PAB (>2.5 µM) | ~93[7] |
| Paclitaxel (100 nM) | 77.8[2] | ||
| Cervical Cancer | HeLa | Vincristine (100 nM) | Significant increase[8] |
Mechanism of Action and Signaling Pathways
Pseudolaric acid B exerts its anticancer effects primarily by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.
Microtubule Depolymerization and Mitotic Arrest
PAB binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.
Induction of Apoptosis
Prolonged G2/M arrest triggers programmed cell death, or apoptosis. PAB has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: PAB can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance results in the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -3) that culminates in apoptosis.
Extrinsic Pathway: In some cancer models, such as head and neck cancer, PAB has been shown to upregulate the expression of Death Receptor 5 (DR5).[4] Binding of its ligand (TRAIL) to DR5 initiates a signaling cascade that activates caspase-8, which in turn activates downstream executioner caspases like caspase-3.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Pseudolaric acid B or the comparator drug. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of PAB or comparator drug for the specified time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Treat cells with PAB or a comparator drug for the desired duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound (Pseudolaric acid B) exhibits potent anticancer activity across a variety of cancer models. Its mechanism of action as a microtubule-destabilizing agent, leading to G2/M arrest and apoptosis, is well-documented. Notably, its efficacy in doxorubicin-resistant breast cancer cells suggests its potential to overcome certain mechanisms of drug resistance. While direct head-to-head comparisons with a broad range of standard chemotherapeutics are still somewhat limited in the literature, the available data positions PAB as a promising natural compound for further preclinical and clinical investigation in oncology. Future studies should focus on comprehensive comparative analyses to better define its therapeutic window and potential clinical applications.
References
- 1. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Microtubule-Targeting Agents: Pseudolaric Acid B vs. Paclitaxel
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, agents that target the microtubule cytoskeleton remain a cornerstone of treatment. Among these, paclitaxel (B517696) is a well-established and widely used drug. However, the search for novel agents with improved efficacy and reduced side effects is ongoing. This guide provides a detailed comparison of Pseudolaric acid B (PAB), a natural product with potent antitumor properties, and the conventional chemotherapeutic agent, paclitaxel.
Note on Nomenclature: This guide focuses on Pseudolaric acid B (PAB), the primary bioactive compound extensively studied in the literature. The initially requested "Demethoxydeacetoxypseudolaric acid B" did not yield sufficient comparative data in scientific databases. PAB is the major active constituent isolated from the root bark of Pseudolarix kaempferi.[1][2][3]
Mechanism of Action: A Fundamental Dichotomy
The most striking difference between Pseudolaric acid B and paclitaxel lies in their opposing effects on microtubule dynamics. Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[4] Both drugs disrupt this process, leading to cell cycle arrest and apoptosis, but through fundamentally different mechanisms.
-
Paclitaxel: The Stabilizer. Paclitaxel is a microtubule-stabilizing agent.[5][6][7] It binds to the β-tubulin subunit within the microtubule polymer, enhancing the polymerization of tubulin dimers and stabilizing the resulting microtubules against depolymerization.[5][6][7] This action leads to the formation of abnormal, non-functional microtubule bundles and arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][7]
-
Pseudolaric Acid B: The Destabilizer. In direct contrast, Pseudolaric acid B is a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, leading to the disruption and disassembly of the microtubule network.[2][3] This disruption prevents the formation of a proper mitotic spindle, also causing a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3]
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. static.igem.org [static.igem.org]
- 7. MTT assay protocol | Abcam [abcam.com]
Confirming the Mechanism of Action of a PLAU Inhibitor Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug's mechanism of action is a cornerstone of preclinical and translational research. It provides the necessary evidence that a compound's therapeutic effect is achieved through the intended biological target. Genetic knockout studies, particularly those utilizing CRISPR-Cas9 technology, have become the gold standard for this validation process. By comparing the phenotypic effects of a pharmacological inhibitor with the genetic ablation of its putative target, researchers can build a robust case for the drug's on-target activity.
This guide provides a comparative framework for confirming the mechanism of action of a hypothetical urokinase-type plasminogen activator (PLAU) inhibitor, referred to as "Compound X," using PLAU knockout cell lines. PLAU is a serine protease that is overexpressed in various cancers and plays a crucial role in tumor progression, making it an attractive therapeutic target.[1][2] Its primary function is to convert plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating cell invasion and metastasis.[2][3]
Comparison of Pharmacological Inhibition vs. Genetic Knockout
Pharmacological inhibitors and genetic knockouts are two complementary approaches to dissecting protein function. An inhibitor offers temporal control and is more representative of a therapeutic intervention. However, off-target effects can confound data interpretation. Conversely, a genetic knockout provides the most definitive evidence for the role of a specific protein but may induce compensatory mechanisms over time. Comparing the effects of Compound X with a PLAU knockout allows for a rigorous assessment of on-target versus off-target effects.
Data Presentation: Comparing Compound X to PLAU Knockout
The following tables summarize hypothetical quantitative data from experiments comparing the effects of Compound X and PLAU knockout on a cancer cell line.
Table 1: Effect on Cell Proliferation (MTT Assay)
| Condition | Cell Viability (% of Control) | Standard Deviation |
| Wild-Type (WT) Control | 100% | ± 5.2% |
| WT + Compound X (10 µM) | 65% | ± 4.8% |
| PLAU Knockout (KO) | 62% | ± 5.5% |
| PLAU KO + Compound X (10 µM) | 60% | ± 5.1% |
Table 2: Effect on Cell Migration (Transwell Assay)
| Condition | Migrated Cells (per field) | Standard Deviation |
| Wild-Type (WT) Control | 250 | ± 25 |
| WT + Compound X (10 µM) | 80 | ± 15 |
| PLAU Knockout (KO) | 75 | ± 18 |
| PLAU KO + Compound X (10 µM) | 72 | ± 16 |
Table 3: Western Blot Analysis of Downstream Signaling
| Condition | p-STAT1 (relative intensity) | p-ERK1/2 (relative intensity) |
| Wild-Type (WT) Control | 1.00 | 1.00 |
| WT + Compound X (10 µM) | 0.45 | 0.50 |
| PLAU Knockout (KO) | 0.40 | 0.48 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of PLAU
This protocol outlines the generation of a stable PLAU knockout cell line.
-
gRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the PLAU gene using a design tool like CHOPCHOP.
-
Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
-
-
Transfection:
-
Seed the target cancer cell line (e.g., HCT116) in a 6-well plate.
-
Transfect the cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells into a 96-well plate using fluorescence-activated cell sorting (FACS) to isolate single clones.
-
Expand the single-cell clones.
-
-
Verification of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR amplification of the target region and sequence the amplicons to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a western blot to confirm the absence of PLAU protein expression.
-
Western Blotting for PLAU and Downstream Targets
This protocol is for verifying PLAU knockout and assessing the phosphorylation status of downstream signaling proteins like STAT1 and ERK1/2.[4]
-
Cell Lysis:
-
Treat wild-type and PLAU knockout cells with or without Compound X for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-20% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PLAU, p-STAT1, STAT1, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Cell Proliferation (MTT) Assay
This assay measures cell viability based on mitochondrial activity.[5]
-
Cell Seeding:
-
Seed wild-type and PLAU knockout cells in a 96-well plate at a density of 5,000 cells per well.
-
-
Treatment:
-
Treat the cells with various concentrations of Compound X or vehicle control for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: PLAU signaling pathway.
Caption: Experimental workflow for knockout validation.
Caption: Logic of knockout-based mechanism validation.
References
- 1. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urokinase - Wikipedia [en.wikipedia.org]
- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Commercial Antifungal Agents: A Framework for Evaluating Novel Compounds like Demethoxydeacetoxypseudolaric Acid B
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. While Demethoxydeacetoxypseudolaric acid B (DMAPPAB) has been identified as a compound with potential biological activity, a comprehensive head-to-head comparison of its antifungal efficacy against commercially available agents is currently limited by the lack of published data. This guide provides a comparative overview of the most common classes of commercial antifungal drugs, outlining the key performance indicators and experimental protocols used for their evaluation. This framework can serve as a benchmark for the future assessment of novel compounds such as DMAPPAB.
Commercial Antifungal Agents: An Overview
The primary classes of antifungal drugs currently in clinical use include polyenes, azoles, echinocandins, and allylamines.[1][2] These agents are the cornerstone of treating a wide array of fungal infections, from superficial mycoses to life-threatening systemic infections caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus.[1][3][4]
Table 1: In Vitro Antifungal Activity of Commercial Agents against Candida albicans
| Antifungal Agent | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | Polyene | 0.016 | - |
| Fluconazole | Azole | 1 | 4 |
| Itraconazole | Azole | 0.063 | - |
| Voriconazole | Azole | - | - |
| Caspofungin | Echinocandin | - | 0.25 |
MIC (Minimum Inhibitory Concentration) values represent the concentration of a drug that inhibits the visible growth of a microorganism. MIC₅₀ and MIC₉₀ refer to the MICs required to inhibit 50% and 90% of isolates, respectively. Data is compiled from various sources and can vary based on the specific strains and testing methodologies used.[5]
Table 2: In Vitro Antifungal Activity of Commercial Agents against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) |
| Amphotericin B | Polyene | 0.0600 - 4.0000 |
| Itraconazole | Azole | 0.0600 - 8.0000 |
| Voriconazole | Azole | - |
| Posaconazole | Azole | - |
| Caspofungin | Echinocandin | - |
MIC ranges can be broad, reflecting the variability in susceptibility among different clinical isolates.[6] The development of resistance to azole antifungals in Aspergillus species is a growing concern.[4]
Mechanisms of Action: Diverse Strategies to Combat Fungal Growth
Commercial antifungal agents employ distinct mechanisms to inhibit or kill fungal cells. Understanding these pathways is crucial for identifying novel drug targets and predicting potential resistance mechanisms.
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, resulting in cell death.[7][8]
-
Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis.[3] Disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.[3]
-
Echinocandins (e.g., Caspofungin): This class of drugs inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[9] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[9]
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene (B77637) epoxidase, another enzyme involved in the ergosterol biosynthesis pathway.[2][7] This leads to a deficiency in ergosterol and an accumulation of toxic squalene within the cell.[7]
Below is a diagram illustrating the distinct sites of action for these major antifungal classes.
Caption: Mechanisms of action of major commercial antifungal drug classes.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal activity data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for these assays.[10][11]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a commonly used technique.[10]
Experimental Workflow for Broth Microdilution MIC Assay:
-
Preparation of Antifungal Agent: The test compound (e.g., DMAPPAB) and commercial control drugs are serially diluted in a multi-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: The microtiter plates are inoculated with the fungal suspension.
-
Incubation: The plates are incubated under specific conditions (temperature, time) suitable for the growth of the test fungus.
-
Reading of Results: The MIC is determined as the lowest drug concentration at which no visible growth is observed.[13]
The workflow for a typical MIC determination is visualized below.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum. This assay is important for determining whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Experimental Protocol for MFC Assay:
-
Following the determination of the MIC, an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the antifungal agent.
-
The plates are incubated to allow for the growth of any remaining viable fungi.
-
The MFC is the lowest concentration of the drug from which no fungal growth occurs on the subculture plates.
Conclusion and Future Directions
While a direct comparison of this compound with commercial antifungal agents is not yet possible due to the absence of published data, this guide provides the necessary framework for such an evaluation. Future research on DMAPPAB should focus on determining its in vitro antifungal activity against a broad panel of clinically relevant fungi using standardized methods like those described here. Elucidating its mechanism of action will also be critical in understanding its potential as a novel therapeutic agent. The systematic generation of such data will enable a robust head-to-head comparison and provide the scientific community with the necessary information to assess its potential for further drug development.
References
- 1. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal agents commonly used in the superficial and mucosal candidiasis treatment: mode of action and resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance [mdpi.com]
- 4. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. dermatojournal.com [dermatojournal.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. idexx.com [idexx.com]
- 13. m.youtube.com [m.youtube.com]
Demethoxydeacetoxypseudolaric Acid B (DMAPT): A Comparative Guide to its Selective Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Demethoxydeacetoxypseudolaric acid B (DMAPT) in selectively targeting cancer cells over normal cells. DMAPT, a water-soluble analog of Parthenolide, has emerged as a promising candidate in oncology research due to its pro-apoptotic and anti-inflammatory properties. This document synthesizes available experimental data to evaluate its selectivity, a critical attribute for potential anticancer therapeutics.
Quantitative Assessment of Cytotoxicity
While direct comparative studies quantifying the IC50 values of DMAPT in both cancer and normal cell lines within the same experiment are limited in the currently available literature, data from its parent compound, Parthenolide, offers valuable insights into the potential selectivity of this class of molecules. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, with a lower value indicating higher efficacy. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of preferential activity against cancerous cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Parthenolide | A2058 | Human Melanoma | 20[1] | 1.35 |
| L929 | Mouse Fibroblast (Normal) | 27[1] | ||
| DMAPT-D6 | U87 | Human Glioblastoma | 15.5[2] | Not available |
| LN229 | Human Glioblastoma | 11.15[2] | Not available |
Note: The data for Parthenolide is presented as a surrogate to illustrate the potential selectivity of this class of compounds. Qualitative studies suggest that DMAPT exhibits a favorable selectivity profile for cancer cells. For instance, Parthenolide, the parent compound of DMAPT, has been reported to not exert a notable effect on normal tissues[2]. Furthermore, in vivo studies have shown that DMAPT can protect normal tissues from radiation-induced apoptosis while enhancing apoptosis in prostate tumor tissue[3].
Experimental Protocols
The evaluation of DMAPT's cytotoxic and selective effects relies on established in vitro assays. The following are detailed methodologies for key experiments cited in the assessment of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of DMAPT. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathways
DMAPT exerts its anticancer effects through a multi-faceted mechanism, primarily involving the induction of oxidative stress and the inhibition of the pro-survival NF-κB signaling pathway, ultimately leading to apoptosis.
Experimental Workflow for Evaluating DMAPT Selectivity
Caption: Workflow for assessing the selectivity of DMAPT.
DMAPT-Induced Apoptosis via ROS and NF-κB Inhibition
DMAPT's mechanism of action involves a dual attack on cancer cell survival. It induces the production of reactive oxygen species (ROS), which leads to cellular damage and triggers apoptosis. Concurrently, DMAPT inhibits the canonical NF-κB pathway, a key regulator of cell survival and proliferation that is often constitutively active in cancer cells. Specifically, DMAPT has been shown to prevent the p65 subunit of NF-κB from binding to DNA[4]. This inhibition of NF-κB further sensitizes cancer cells to apoptosis.
References
- 1. DMAPT inhibits NF-κB activity and increases sensitivity of prostate cancer cells to X-rays in vitro and in tumor xenogr… [ouci.dntb.gov.ua]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Parthenolide Selectively Sensitizes Prostate Tumor Tissue to Radiotherapy while Protecting Healthy Tissues In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB blockade with oral administration of dimethylaminoparthenolide (DMAPT), delays prostate cancer resistance to androgen receptor (AR) inhibition and inhibits AR variants - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Demethoxydeacetoxypseudolaric acid B's anticancer properties.
Replicating Published Findings on the Anticancer Properties of Pseudolaric Acid B
A Comparative Guide for Researchers
Note on Nomenclature: The following guide focuses on the anticancer properties of Pseudolaric acid B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi. Extensive research has been published on PAB's bioactivity. The term "Demethoxydeacetoxypseudolaric acid B" did not yield specific published findings in our search and may refer to a derivative or a less common synonym of PAB. This guide synthesizes the available data on PAB to facilitate the replication of key findings.
Pseudolaric acid B has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative summary of its reported anticancer activities, details the experimental protocols to replicate these findings, and visualizes the key signaling pathways involved.
Quantitative Data Summary
The efficacy of Pseudolaric acid B in inhibiting cancer cell growth is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a compilation of reported IC50 values for PAB in various cancer cell lines.
Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| U87 | Glioblastoma | ~10 | MTT Assay | [1] |
| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 (48h) | CCK-8 Assay | [2] |
| DU145 | Hormone-Refractory Prostate Cancer | 0.76 ± 0.15 (48h) | Clonogenic Assay | [2] |
| MCF-7 | Breast Cancer | 3.4 (36h) | MTT Assay | [3] |
| MCF-7 | Breast Cancer | 1.35 (48h) | MTT Assay | [3] |
| HCT-116 | Colon Cancer | 1.11 | Not Specified | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Concentration-dependent inhibition | CCK-8, EdU, Colony Formation | [5] |
| HN22, HSC3, Ca9.22, HSC4 | Head and Neck Cancer | Significant inhibition at 0.5-1 µM | Trypan Blue Exclusion | [6] |
| HO-8910, A2780 | Ovarian Cancer | Dose and time-dependent reduction in viability | Not Specified | [7] |
| AGS | Gastric Cancer | Time and dose-dependent inhibition | MTT Assay | [8] |
Table 2: Effects of Pseudolaric Acid B on Key Apoptosis and Cell Cycle-Related Proteins
| Protein | Function | Effect of PAB Treatment | Cancer Type | Reference |
| Apoptosis-Related Proteins | ||||
| Death Receptor 5 (DR5) | Extrinsic apoptosis pathway receptor | Upregulation | Head and Neck | [6] |
| Cleaved Caspase-8 | Initiator caspase (extrinsic pathway) | Upregulation | Head and Neck | [6] |
| Bcl-2 | Anti-apoptotic | Downregulation | Prostate, Gastric, Triple-Negative Breast Cancer | [2][5][8] |
| Bcl-xL | Anti-apoptotic | Downregulation | Triple-Negative Breast Cancer | [5] |
| Bax | Pro-apoptotic | Upregulation | Prostate, Triple-Negative Breast Cancer | [5][9] |
| Cleaved Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation | Prostate, Triple-Negative Breast Cancer | [2][5] |
| Cleaved Caspase-3 | Executioner caspase | Upregulation | Gastric, Prostate, Triple-Negative Breast Cancer | [2][5][8] |
| Cleaved PARP | Substrate of cleaved caspase-3 | Upregulation | Gastric, Triple-Negative Breast Cancer | [5][8] |
| Cell Cycle-Related Proteins | ||||
| p53 | Tumor suppressor | Upregulation | Breast, Triple-Negative Breast Cancer | [3][5] |
| p21 | Cyclin-dependent kinase inhibitor | Upregulation | Breast, Triple-Negative Breast Cancer | [3][5] |
| Cyclin B1 | G2/M transition regulator | Downregulation | Triple-Negative Breast Cancer | [5] |
| CDK1 (cdc2) | G2/M transition regulator | Downregulation | Gastric, Triple-Negative Breast Cancer | [5][8] |
Experimental Protocols
To aid in the replication of the reported findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of PAB on cancer cells.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.[10][11][12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of Pseudolaric acid B in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of PAB. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 36, 48, or 72 hours).[12]
-
-
CCK-8 Reagent Addition and Measurement:
-
Data Analysis:
-
Calculate the cell viability percentage using the formula: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank) * 100.
-
Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with various concentrations of PAB for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quadrant analysis is used to differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis and Protein Quantification:
-
Treat cells with PAB, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.[15]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the molecular mechanisms of Pseudolaric acid B and a typical experimental workflow for its evaluation.
Caption: PAB-induced apoptosis signaling pathways in different cancer types.
Caption: Experimental workflow for evaluating PAB's anticancer properties.
Caption: Mechanism of PAB-induced G2/M cell cycle arrest.
References
- 1. Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B induces apoptosis via proteasome-mediated Bcl-2 degradation in hormone-refractory prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vivo and in vitro biological screening of pseudolaric acid B derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effect of pseudolaric acid B on gastric cancer cells: inhibition of proliferation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudolaric acid B induces apoptosis of prostate cancer cell line DU145 [journal11.magtechjournal.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. ptglab.com [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
A Comparative Analysis of the Therapeutic Index of Demethoxydeacetoxypseudolaric Acid B and Other Diterpene Acids in Oncology
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative assessment of the therapeutic index of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) and other notable diterpene acids, offering valuable insights for researchers and drug development professionals in the field of oncology. This guide synthesizes quantitative data on the cytotoxic effects and, where available, the toxicity profiles of these compounds to evaluate their potential as cancer therapeutics.
The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between its toxic dose and its effective therapeutic dose. A higher TI indicates a wider margin of safety for a drug. In the context of preclinical cancer research, the TI is often estimated by comparing the concentration of a compound that kills 50% of cancer cells (IC50 or ED50) with the dose that is lethal to 50% of a test animal population (LD50) or causes toxicity in 50% of the population (TD50). Due to the limited availability of in vivo toxicity data for all compounds, this comparison also considers the in vitro selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells.
Quantitative Comparison of Cytotoxicity and Therapeutic Index
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) against various cancer cell lines and the lethal dose (LD50) or selectivity index for DMDA-PLAB, Pseudolaric acid B (PAB), and Oridonin.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | LD50 (mg/kg, mice) | Calculated Therapeutic Index (TI) |
| This compound (analog) | HL-60, A-549, MB-MDA-468, BEL-7402, HCT116, Hela | 0.136 - 1.162 | - | - | Not Reported | Not Reported | Not Calculable |
| Pseudolaric acid B (PAB) | HCT-116 | 1.11[1] | HKC (Human Kidney Proximal Tubular Epithelial) | 5.77[1] | 5.2 | Not Reported | Not Calculable |
| HepG2, SK-Hep-1, Huh-7 | 1.58, 1.90, 2.06[2] | - | - | - | - | - | |
| Various Cancer Cell Lines | 0.17 - 5.20[1] | - | - | - | - | - | |
| Oridonin | AGS (Gastric Cancer) | 5.995 (24h) | AML10 (Hepatocytes) | > IC50 in HepG2 | Tumor Specificity Implied[3] | 35-40[4] | Varies by cell line and dose |
| HGC27 (Gastric Cancer) | 14.61 (24h) | - | - | - | - | - | |
| MGC803 (Gastric Cancer) | 15.45 (24h) | - | - | - | - | - | |
| Various Cancer Cell Lines | 1.65 - 34.68[3] | - | - | - | - | - |
Note: The therapeutic index for Oridonin is highly dependent on the specific cancer cell line and the dosage used to achieve the ED50. The selectivity index is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50):
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a diterpene acid required to inhibit the growth of cancer cells by 50%. A common method for its determination is the MTT assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the diterpene acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to a purple formazan (B1609692) product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Determination of In Vivo Acute Toxicity (LD50):
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals. This is a crucial parameter for assessing the acute toxicity of a compound.
-
Animal Model: A suitable animal model, typically mice or rats, is selected.
-
Dose Administration: Graded doses of the test compound are administered to different groups of animals, usually via a relevant route of administration (e.g., intraperitoneal or oral).
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods, such as the probit analysis.
Signaling Pathways and Mechanisms of Action
Diterpene acids exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Pseudolaric acid B (PAB), a closely related compound to DMDA-PLAB, has been shown to inhibit multiple carcinogenic signaling pathways.[2] Mechanistic studies have revealed that PAB can down-regulate the phosphorylation of key proteins in several critical pathways, including STAT3, ERK1/2, and Akt.[2] Furthermore, PAB has been observed to suppress the GSK-3β/β-catenin signaling pathway in hepatocellular carcinoma cells.[2] The culmination of these effects is the downregulation of proliferation markers like cyclin D1 and c-Myc, as well as anti-apoptotic proteins such as Bcl-2 and survivin.[2]
The following diagram illustrates the key signaling pathways targeted by Pseudolaric acid B, which are likely to be similar for this compound.
Caption: Signaling pathways inhibited by Pseudolaric acid B.
The workflow for assessing the therapeutic index of a novel compound like this compound involves a multi-step process, from initial in vitro screening to in vivo toxicity studies.
Caption: Experimental workflow for therapeutic index assessment.
References
- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
